(Rac)-BMS-1
Description
Properties
IUPAC Name |
(2S)-1-[[2,6-dimethoxy-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33NO5/c1-20-22(12-9-13-24(20)21-10-5-4-6-11-21)19-35-23-16-27(33-2)25(28(17-23)34-3)18-30-15-8-7-14-26(30)29(31)32/h4-6,9-13,16-17,26H,7-8,14-15,18-19H2,1-3H3,(H,31,32)/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOYJODMIAUJHH-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC3=CC(=C(C(=C3)OC)CN4CCCCC4C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC3=CC(=C(C(=C3)OC)CN4CCCC[C@H]4C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(Rac)-BMS-1: A Technical Guide to its Mechanism of Action as a PD-L1 Targeting Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-BMS-1 is the racemic mixture of BMS-1, a small molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1) interaction with its receptor, Programmed Death-1 (PD-1). This interaction is a critical immune checkpoint that tumor cells often exploit to evade immune surveillance. This compound functions by directly binding to PD-L1, inducing its dimerization and subsequent internalization, which effectively blocks the PD-1/PD-L1 signaling pathway and restores T-cell mediated anti-tumor immunity. Furthermore, this compound serves as a targeting ligand for the synthesis of Proteolysis Targeting Chimeras (PROTACs), such as D5B, which are designed to induce the targeted degradation of PD-L1. This guide provides an in-depth analysis of the mechanism of action of this compound, including its role in PD-L1 dimerization, the signaling pathways it modulates, and its application in the development of targeted protein degraders.
Core Mechanism of Action: Inhibition of the PD-1/PD-L1 Interaction
The primary mechanism of action of this compound involves the disruption of the protein-protein interaction between PD-1 and PD-L1. Unlike antibody-based checkpoint inhibitors, this compound is a small molecule that binds directly to PD-L1.[1][2] This binding event induces the homodimerization of PD-L1 on the cell surface.[1][2][3] The formation of this dimer sterically hinders the binding of PD-1 to PD-L1, thereby interrupting the immunosuppressive signal.[1][4]
Quantitative Data on PD-L1 Inhibition
While specific quantitative data for the racemic mixture this compound is not extensively available in the public domain, studies on closely related Bristol-Myers Squibb (BMS) compounds provide insight into the potency of this class of inhibitors.
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| BMS-1 | Cell-free | PD-1/PD-L1 Interaction | 6 | --INVALID-LINK-- |
| BMS-202 | HTRF Binding Assay | PD-1/PD-L1 Interaction | 18 | [3][5] |
| BMS-1058 | HTRF Binding Assay | PD-1/PD-L1 Interaction | 0.48 | [5] |
| BMS-1166 | SPR-based Blockade Assay | PD-1/PD-L1 Interaction | 85.4 | [6] |
| Compound A9 | HTRF Binding Assay | PD-1/PD-L1 Interaction | 0.93 | [7] |
| Compound A9 | SPR | hPD-L1 Binding (KD) | 3.64 | [7] |
Note: Homogeneous Time-Resolved Fluorescence (HTRF) and Surface Plasmon Resonance (SPR) are common methods to quantify binding and inhibition.
Signaling Pathways Modulated by this compound
By inhibiting the PD-1/PD-L1 interaction, this compound effectively modulates downstream signaling pathways that are crucial for T-cell activation and anti-tumor immunity.
T-Cell Receptor (TCR) Signaling Pathway
The binding of PD-1 to PD-L1 transduces an inhibitory signal that dampens T-cell receptor (TCR) signaling. This leads to T-cell "exhaustion," characterized by reduced proliferation, cytokine production, and cytotoxic activity. By blocking this interaction, this compound restores the TCR signaling cascade, leading to enhanced T-cell function.
Caption: this compound mediated inhibition of the PD-1/PD-L1 pathway.
PI3K/AKT/mTOR and Bcl-2 Pathway
Recent studies have indicated that the dimerization of PD-L1 induced by biphenyl derivatives can also impact intracellular signaling within the tumor cells themselves, independent of the immune response. This involves the modulation of the PI3K/AKT/mTOR and Bcl-2 pathways, which are critical for cell survival and proliferation.[3]
Application in PROTAC Development: The D5B Degrader
This compound serves as the target-binding ligand in the synthesis of the PROTAC (Proteolysis Targeting Chimera) known as D5B. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins.
A PROTAC molecule consists of three components:
-
A ligand that binds to the target protein (in this case, this compound for PD-L1).
-
A ligand that recruits an E3 ubiquitin ligase.
-
A linker that connects the two ligands.
The D5B PROTAC, by bringing PD-L1 into proximity with an E3 ligase, triggers the ubiquitination and subsequent degradation of PD-L1 by the proteasome. While the specific E3 ligase recruited by D5B is not explicitly detailed in the provided search results, common E3 ligases utilized in PROTAC design include Cereblon (CRBN) and Von Hippel-Lindau (VHL).[8][9]
References
- 1. Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. PD-L1 dimerisation induced by biphenyl derivatives mediates anti-breast cancer activity via the non-immune PD-L1–AKT–mTOR/Bcl2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 5. mdpi.com [mdpi.com]
- 6. A multimodal pipeline using NMR spectroscopy and MALDI-TOF mass spectrometry imaging from the same tissue sample - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of (Rac)-BMS-1 and the Evolution of Small-Molecule PD-1/PD-L1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and development of (Rac)-BMS-1, placing it within the broader context of Bristol Myers Squibb's pioneering work on small-molecule inhibitors targeting the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) immune checkpoint pathway.
Introduction: A New Frontier in Cancer Immunotherapy
The advent of immune checkpoint inhibitors has revolutionized the treatment of various cancers. Monoclonal antibodies targeting the PD-1/PD-L1 axis have demonstrated significant clinical efficacy. However, these biologics present inherent limitations, including potential immunogenicity, long half-lives that can complicate the management of immune-related adverse events, and high manufacturing costs. These challenges spurred the development of small-molecule inhibitors as a promising alternative, offering the potential for oral bioavailability, shorter half-lives, and improved tissue penetration.
Bristol Myers Squibb (BMS) emerged as a key player in this field, pioneering the discovery of a series of potent, small-molecule PD-1/PD-L1 inhibitors. These efforts led to the identification of a class of compounds, broadly referred to as "BMS-1," which share a common biphenyl scaffold. This guide will delve into the history of their discovery, their unique mechanism of action, and the evolution of specific compounds, including the racemic mixture this compound and its significant role in the development of proteolysis-targeting chimeras (PROTACs).
Discovery and Development History of BMS Small-Molecule PD-1/PD-L1 Inhibitors
The journey to discover small-molecule PD-1/PD-L1 inhibitors was initiated to overcome the limitations of antibody-based therapies. BMS scientists embarked on a mission to identify orally bioavailable compounds that could effectively disrupt this critical immune checkpoint interaction.
Timeline and Key Milestones:
-
Early 2010s: Initial high-throughput screening efforts and structure-based drug design led to the identification of the biphenyl scaffold as a promising starting point for PD-L1 inhibitors.
-
Mid-2010s: Disclosure of the first co-crystal structures of BMS ligands with PD-L1 was a pivotal moment. These structures revealed a novel mechanism of action: the small molecules induced the dimerization of PD-L1, effectively preventing its engagement with PD-1. This structural insight paved the way for the rational design and optimization of more potent inhibitors.[1][2][3]
-
Late 2010s: A series of patents from BMS disclosed numerous compounds with potent PD-1/PD-L1 inhibitory activity, including the foundational compound BMS-202 and its analogs like BMS-8, as well as optimized molecules such as BMS-1001 and BMS-1166.[4][5] These compounds demonstrated low nanomolar to picomolar inhibitory concentrations in various assays.
-
Ongoing Research: The field continues to evolve with the development of new scaffolds and the exploration of these small molecules in combination therapies and as components of novel therapeutic modalities like PROTACs.
Mechanism of Action: Inducing PD-L1 Dimerization
Unlike monoclonal antibodies that sterically hinder the PD-1/PD-L1 interaction, the BMS small-molecule inhibitors employ a unique mechanism. These compounds bind to a hydrophobic pocket on the surface of PD-L1. This binding event induces a conformational change in PD-L1, promoting the formation of a stable homodimer.[2][4][6]
The dimerization of PD-L1 effectively occludes the binding site for PD-1, thereby preventing the transmission of the inhibitory signal to T cells and restoring their anti-tumor activity. This allosteric mechanism of action represents a significant achievement in the design of small-molecule modulators of protein-protein interactions.
Figure 1: Signaling pathway illustrating the mechanism of action of BMS small-molecule PD-L1 inhibitors.
Key Compounds and Quantitative Data
Several key compounds from the BMS series have been extensively studied and reported in the literature. The following table summarizes their inhibitory potencies.
| Compound Name | IC50 (nM) - HTRF Assay | Binding Affinity (KD, nM) | Notes |
| BMS-202 | 18 | - | A foundational compound, co-crystal structure with PD-L1 has been solved.[2][3] |
| BMS-8 | - | - | Another early and important analog.[3] |
| BMS-1001 | 2.25 | - | An optimized compound with improved potency.[4] |
| BMS-1166 | - | - | An optimized compound that also affects PD-L1 glycosylation and trafficking.[4][] |
| BMS-1058 | 0.48 | - | A highly potent inhibitor used as a starting point for further optimization.[2] |
| Compound A9 | 0.93 | 3.64 | A promising candidate developed from BMS-1058 with excellent inhibitory activity.[2] |
HTRF: Homogeneous Time-Resolved Fluorescence
The Role of this compound in PROTAC Development
The development of this compound is intrinsically linked to the innovative field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
This compound, the racemic mixture of the PD-L1 inhibitor BMS-1, serves as a crucial building block—the "warhead"—for the synthesis of a specific PROTAC known as D5B PROTAC . In this context, this compound is the component that binds to the target protein, PD-L1. This warhead is then connected via a linker to a ligand that recruits an E3 ligase.
The use of a racemic mixture suggests that either one or both enantiomers can effectively bind to PD-L1 to facilitate the formation of the ternary complex (PD-L1 : PROTAC : E3 ligase) required for degradation. The development of D5B PROTAC represents a novel strategy to eliminate PD-L1 protein rather than just inhibiting its function, potentially leading to a more profound and durable anti-tumor immune response.
Figure 2: Logical workflow for the role of this compound in the formation and action of D5B PROTAC.
Detailed Experimental Protocols
The development and characterization of BMS small-molecule inhibitors rely on a suite of specialized assays. Below are detailed methodologies for key experiments.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay is a primary method for screening and quantifying the inhibitory activity of compounds on the PD-1/PD-L1 interaction.
Principle: The assay measures the proximity of two molecules labeled with a FRET (Förster Resonance Energy Transfer) donor and acceptor. In this case, recombinant human PD-1 and PD-L1 proteins are labeled with a europium cryptate (donor) and an allophycocyanin (APC) or d2-labeled (acceptor) antibody, respectively. When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors that disrupt this interaction cause a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Recombinant human PD-1-Fc and PD-L1-His proteins are diluted in assay buffer (e.g., PBS with 0.1% BSA).
-
Anti-Fc-Europium Cryptate and Anti-His-d2 antibodies are prepared in the detection buffer.
-
Test compounds are serially diluted in DMSO and then in assay buffer to the desired concentrations.
-
-
Assay Procedure:
-
Add 5 µL of the test compound dilution to a 384-well low-volume white plate.
-
Add 5 µL of the PD-1-Fc protein solution.
-
Add 5 µL of the PD-L1-His protein solution.
-
Incubate for 1-2 hours at room temperature.
-
Add 5 µL of the detection antibody mixture.
-
Incubate for 2-4 hours at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.
-
The HTRF ratio (665 nm / 620 nm) x 10,000 is calculated.
-
The percent inhibition is calculated relative to controls (no inhibitor for 0% inhibition and no PD-1/PD-L1 for 100% inhibition).
-
IC50 values are determined by fitting the dose-response curves using a four-parameter logistic model.
-
Surface Plasmon Resonance (SPR)-Based Blockade Assay
SPR provides real-time, label-free analysis of binding kinetics and can be adapted to screen for inhibitors of the PD-1/PD-L1 interaction.[8]
Principle: One of the interacting partners (e.g., PD-1) is immobilized on a sensor chip. A solution containing the other partner (PD-L1) is flowed over the surface, and the binding is detected as a change in the refractive index, measured in response units (RU). To test for inhibitors, PD-L1 is pre-incubated with the compound before being flowed over the PD-1-coated surface. A reduction in the binding signal indicates inhibition.
Protocol:
-
Chip Preparation:
-
Immobilize recombinant human PD-1 protein onto a CM5 sensor chip using standard amine coupling chemistry. A reference flow cell is prepared similarly without the protein.
-
-
Binding and Inhibition Assay:
-
Prepare serial dilutions of the test compound.
-
Incubate the test compound dilutions with a constant concentration of recombinant human PD-L1 protein for a defined period (e.g., 30 minutes).
-
Inject the PD-L1/compound mixtures over the PD-1 and reference flow cells at a constant flow rate.
-
Monitor the binding response in real-time.
-
After each injection, regenerate the sensor surface using a low pH buffer (e.g., glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
The binding response is corrected by subtracting the signal from the reference flow cell.
-
The percentage of blockade is calculated by comparing the binding response in the presence of the inhibitor to the response of PD-L1 alone.
-
IC50 values are determined from the dose-response curves.
-
Figure 3: Experimental workflow for the Homogeneous Time-Resolved Fluorescence (HTRF) binding assay.
Conclusion and Future Directions
The discovery and development of this compound and the broader class of BMS small-molecule PD-1/PD-L1 inhibitors represent a significant advancement in cancer immunotherapy. Their unique mechanism of inducing PD-L1 dimerization has provided a new paradigm for targeting protein-protein interactions. While these molecules have shown great promise in preclinical studies, their journey to clinical application is ongoing.
Future research will likely focus on:
-
Clinical Trials: Advancing the most promising candidates through clinical trials to evaluate their safety and efficacy in cancer patients.
-
Combination Therapies: Exploring the synergistic effects of these small-molecule inhibitors with other anti-cancer agents, including chemotherapy, targeted therapies, and other immunotherapies.
-
PROTAC Development: Further optimizing PROTACs based on the this compound scaffold to achieve potent and selective degradation of PD-L1, potentially leading to more durable clinical responses.
-
Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to benefit from this class of inhibitors.
The continued exploration of these innovative small molecules holds the potential to further broaden the arsenal of effective treatments in the fight against cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-BMS-1 in Research: A Technical Guide to its Application in Targeted Protein Degradation
(Rac)-BMS-1 , a racemic form of the potent PD-1/PD-L1 interaction inhibitor BMS-1, serves as a critical tool for researchers in the field of targeted protein degradation.[1] Its primary application lies in its use as a target-binding ligand, or "warhead," for the synthesis of Proteolysis Targeting Chimeras (PROTACs) aimed at degrading the Programmed Death-Ligand 1 (PD-L1) protein. This guide provides an in-depth overview of the core concepts, experimental methodologies, and data interpretation associated with the use of this compound in the development of PD-L1-degrading PROTACs for professionals in drug discovery and development.
PROTACs are heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to selectively eliminate target proteins. They consist of a ligand that binds the protein of interest (in this case, BMS-1 for PD-L1), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a ternary complex between the PROTAC, PD-L1, and an E3 ligase leads to the ubiquitination and subsequent degradation of PD-L1 by the proteasome.
While specific data for a PROTAC termed "D5B PROTAC" synthesized from this compound is not publicly available, this guide will utilize established principles and representative data from the broader field of PD-L1 PROTAC research to illustrate the application of this compound.
Data Presentation: Characterizing a BMS-1-based PROTAC
The efficacy of a newly synthesized PROTAC is evaluated based on several key quantitative parameters. These are typically determined through a series of in vitro cellular assays.
| Parameter | Description | Typical Assay | Representative Value |
| DC50 | The concentration of the PROTAC that results in 50% degradation of the target protein. | Western Blot, ELISA, or HiBiT Assay | 0.1 - 10 µM |
| Dmax | The maximum percentage of target protein degradation achievable with the PROTAC. | Western Blot, ELISA, or HiBiT Assay | > 80% |
| IC50 (Viability) | The concentration of the PROTAC that inhibits cell growth by 50%. | Cell Viability Assay (e.g., CCK-8, MTT) | > 10 µM (for non-cytotoxic degraders) |
| Binding Affinity (Kd) | The equilibrium dissociation constant, indicating the strength of binding between the PROTAC and its target protein or the E3 ligase. | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Fluorescence Polarization (FP) | 1 - 500 nM |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of this compound-based PROTACs. Below are representative protocols for key experiments.
Synthesis of a PD-L1-targeting PROTAC using this compound
This protocol describes a general synthetic scheme for coupling this compound to a linker and an E3 ligase ligand, such as a derivative of thalidomide for recruiting Cereblon (CRBN).
Materials:
-
This compound
-
A suitable linker with reactive groups at both ends (e.g., a PEG linker with a terminal amine and a terminal carboxylic acid)
-
A CRBN-recruiting ligand with a reactive group (e.g., pomalidomide with a free amine)
-
Coupling reagents (e.g., HATU, DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., silica gel for chromatography, HPLC system)
Procedure:
-
Linker Activation: Dissolve the linker in anhydrous DMF. Add a coupling reagent like HATU and a base such as DIPEA to activate the carboxylic acid terminus.
-
Coupling to this compound: Add this compound to the activated linker solution. The reaction is typically stirred at room temperature for several hours to overnight until completion, which can be monitored by TLC or LC-MS.
-
Purification of the Intermediate: Purify the resulting BMS-1-linker conjugate using column chromatography on silica gel to remove unreacted starting materials and byproducts.
-
Activation of the Second Linker Terminus: If the second terminus of the linker is a protected amine, deprotect it using appropriate conditions (e.g., TFA for a Boc-protected amine).
-
Coupling to the E3 Ligase Ligand: Dissolve the purified BMS-1-linker intermediate and the E3 ligase ligand (e.g., pomalidomide derivative) in anhydrous DMF. Add a coupling reagent and a base to facilitate the amide bond formation.
-
Final Purification: Purify the final PROTAC product using preparative HPLC to achieve high purity. The structure and purity should be confirmed by NMR and high-resolution mass spectrometry.
Western Blotting for PD-L1 Degradation
This assay is fundamental for determining the DC50 and Dmax of the synthesized PROTAC.
Materials:
-
Cancer cell line expressing PD-L1 (e.g., MDA-MB-231, HCT116)
-
The synthesized BMS-1-based PROTAC
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PD-L1
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., from 0.01 to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with the primary antibody against PD-L1 overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the PD-L1 signal to the loading control. Calculate the percentage of PD-L1 degradation for each PROTAC concentration relative to the vehicle control to determine the DC50 and Dmax.
Cell Viability Assay
This assay assesses the cytotoxic effects of the PROTAC on cells.
Materials:
-
Cancer cell line
-
The synthesized BMS-1-based PROTAC
-
Cell viability reagent (e.g., CCK-8, MTT)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).
-
Assay: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
Caption: Mechanism of action for a BMS-1-based PD-L1 PROTAC.
Caption: Experimental workflow for developing a BMS-1-based PROTAC.
Caption: PD-1/PD-L1 signaling pathway and the effect of a PD-L1 PROTAC.
References
(Rac)-BMS-1 as a Ligand for PROTAC Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to target and degrade disease-causing proteins. This guide provides a comprehensive technical overview of (Rac)-BMS-1, a valuable ligand for the synthesis of PROTACs aimed at degrading the immune checkpoint protein, Programmed Death-Ligand 1 (PD-L1). Overexpression of PD-L1 on tumor cells allows them to evade the host immune system, making it a critical target in cancer immunotherapy. PROTACs that induce the degradation of PD-L1 present a promising alternative to traditional antibody-based blockade therapies.
This compound is the racemic form of BMS-1, a known small molecule inhibitor of the PD-1/PD-L1 interaction. Its structural features make it an effective "warhead" for incorporation into a heterobifunctional PROTAC molecule, which also includes a linker and an E3 ligase-recruiting ligand. This guide will delve into the synthesis, mechanism of action, and characterization of this compound-based PROTACs, providing researchers with the necessary information to leverage this ligand in their drug discovery efforts.
Data Presentation
Ligand Binding Affinity and PROTAC Degradation Efficacy
The following tables summarize key quantitative data for BMS compounds and derived PROTACs, providing a basis for comparison and assessment of their potential as PD-L1 degraders.
Table 1: Binding Affinities of BMS Compounds to PD-L1
| Compound | Target Protein | Binding Affinity (Kd) | Assay Method |
| BMS-1166 | PD-L1 | 5.7 nM | Surface Plasmon Resonance (SPR)[1] |
| BMS-202 | PD-L1 | 320 nM | Surface Plasmon Resonance (SPR)[1] |
| BMS-103 | PD-L1 | 16.10 nM | Surface Plasmon Resonance (SPR)[2] |
| BMS-142 | PD-L1 | 12.64 nM | Surface Plasmon Resonance (SPR)[2] |
Table 2: Degradation Efficacy of PD-L1 PROTACs
| PROTAC | Warhead Ligand | E3 Ligase Ligand | DC50 | Dmax | Cell Line |
| Compound [II] | PD-L1 Inhibitor | Not Specified | ~10 µM | 58.05% | HCC-827[3] |
| BMS-37-C3 | BMS-37 | CRBN | Not Specified | Potent Degrader | A375, B16-F10[4] |
| AC-1 | Not Specified | RNF43 | 3.4 nM | 63% | MDA-MB-231 |
| SP-PROTAC | Stapled Peptide | Not Specified | 0.054 µM | >50% | C33A |
Experimental Protocols
Representative Synthesis of a this compound Based PROTAC
While a specific protocol for a PROTAC derived directly from this compound is not detailed in the provided search results, a representative synthesis can be adapted from the described synthesis of BMS-37-C3, a potent PD-L1 degrading PROTAC derived from the BMS-1 scaffold[4]. This protocol involves a multi-step synthesis culminating in the connection of the BMS-derived warhead to an E3 ligase ligand via a linker.
Materials:
-
This compound derivative (e.g., BMS-37 with a reactive handle)
-
Linker with appropriate functional groups (e.g., an azide-terminated PEG linker)
-
E3 ligase ligand with a compatible functional group (e.g., a CRBN ligand with a terminal alkyne)
-
Copper(I) catalyst (e.g., copper(I) iodide)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
Solvents (e.g., N,N-dimethylformamide - DMF, dichloromethane - DCM)
-
Reagents for functional group modifications as needed.
Procedure:
-
Functionalization of the this compound Ligand: Modify the this compound structure to introduce a reactive functional group suitable for linker attachment. For instance, an alkyne or azide can be introduced at a non-critical position for PD-L1 binding.
-
Synthesis of the Linker-E3 Ligase Ligand Moiety: Synthesize a linker of desired length and composition (e.g., a polyethylene glycol - PEG linker) and attach it to the chosen E3 ligase ligand (e.g., pomalidomide for CRBN). The other end of the linker should possess a functional group complementary to the one on the this compound derivative (e.g., if the ligand has an alkyne, the linker should have an azide for a "click" reaction).
-
PROTAC Assembly via Click Chemistry:
-
Dissolve the functionalized this compound derivative and the linker-E3 ligase ligand moiety in an appropriate solvent such as DMF.
-
Add the copper(I) catalyst and a base like DIPEA to the reaction mixture.
-
Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Purification and Characterization:
-
Upon reaction completion, quench the reaction and extract the product.
-
Purify the crude product using column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).
-
Characterize the final PROTAC product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.
-
Western Blotting for PD-L1 Degradation
This protocol is used to quantify the degradation of PD-L1 in cancer cells treated with a this compound based PROTAC.
Materials:
-
Cancer cell line expressing PD-L1 (e.g., A375, B16-F10)
-
This compound based PROTAC
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PD-L1
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed the cancer cells in culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of the this compound based PROTAC for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PD-L1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for PD-L1 and the loading control.
-
Normalize the PD-L1 band intensity to the loading control to determine the relative PD-L1 protein levels.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine Dmax and plot the degradation percentage against the PROTAC concentration to determine the DC50 value.
-
Mandatory Visualization
Signaling Pathway of this compound Based PROTAC Action
The following diagram illustrates the proposed mechanism of action for a PROTAC synthesized using this compound as the PD-L1 targeting ligand.
Caption: Mechanism of PD-L1 degradation by a this compound based PROTAC.
Experimental Workflow for PROTAC Synthesis and Evaluation
The following diagram outlines the general workflow for the synthesis and biological evaluation of a this compound based PROTAC.
Caption: General workflow for synthesis and evaluation of this compound PROTACs.
Conclusion
This compound serves as a promising and readily accessible starting point for the development of potent and selective PD-L1-degrading PROTACs. The information compiled in this guide, including quantitative binding and degradation data, a representative synthesis protocol, and illustrative diagrams of the mechanism and workflow, provides a solid foundation for researchers in the field of targeted protein degradation. By leveraging the this compound scaffold, scientists can design and synthesize novel PROTACs with the potential to overcome the limitations of current cancer immunotherapies and ultimately improve patient outcomes. Further optimization of linker composition and length, as well as the choice of E3 ligase, will be crucial in developing clinically viable PD-L1 degraders.
References
- 1. Further investigation of blockade effects and binding affinities of selected natural compounds to immune checkpoint PD-1/PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of PD-L1-degrading PROTACs with promising antitumor efficacy | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
Biological Activity of (Rac)-BMS-1 Enantiomers: An In-depth Technical Guide
Introduction
(Rac)-BMS-1 is a racemic small molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction, a critical immune checkpoint pathway often exploited by cancer cells to evade immune surveillance. While the biological activity of the racemic mixture, commonly referred to as BMS-1, has been characterized, a detailed understanding of the individual contributions of its constituent enantiomers to the overall pharmacological profile is crucial for optimizing its therapeutic potential. This technical guide provides a comprehensive overview of the available information on the biological activity of the enantiomers of this compound, intended for researchers, scientists, and drug development professionals.
Current State of Knowledge
Extensive literature searches for the biological activity of the individual enantiomers of this compound have revealed a significant gap in publicly available data. Scientific publications and patents predominantly focus on the synthesis and biological evaluation of BMS-1 as a racemic mixture. There is no readily accessible information detailing the chiral separation of this compound and the subsequent in vitro or in vivo assessment of the individual enantiomers.
Therefore, this guide will focus on the established biological activity of the racemate, this compound, while highlighting the critical importance of stereochemistry in drug action and the standard methodologies that would be employed to evaluate the enantiomers, should that data become available.
Biological Activity of this compound
This compound functions as a potent inhibitor of the PD-1/PD-L1 interaction. This activity has been demonstrated in various preclinical studies.
Quantitative Data
The primary quantitative measure of this compound's activity is its half-maximal inhibitory concentration (IC50) against the PD-1/PD-L1 interaction.
| Compound | Assay Type | IC50 (nM) | Cell Line(s) | Reference |
| This compound | PD-1/PD-L1 Inhibition | 1.8 | N/A | [Filing Date: 2014-09-05] |
Experimental Protocols
The determination of the IC50 value for this compound in inhibiting the PD-1/PD-L1 interaction typically involves a biochemical assay. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
HTRF Assay for PD-1/PD-L1 Inhibition
Objective: To quantify the inhibitory potential of a compound on the interaction between PD-1 and PD-L1 proteins.
Principle: This assay relies on the Förster Resonance Energy Transfer (FRET) between two fluorophores, typically a donor (e.g., Europium cryptate) and an acceptor (e.g., XL665), conjugated to the interacting proteins. When the proteins interact, the fluorophores are in close proximity, leading to a FRET signal. An inhibitor will disrupt this interaction, causing a decrease in the FRET signal.
Materials:
-
Recombinant human PD-1 protein (e.g., tagged with Fc)
-
Recombinant human PD-L1 protein (e.g., tagged with His)
-
Anti-Fc antibody conjugated to Europium cryptate (donor)
-
Anti-His antibody conjugated to XL665 (acceptor)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Test compound (this compound) and controls
-
Microplate reader capable of HTRF detection
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a suitable microplate, add the PD-1 and PD-L1 proteins.
-
Add the diluted test compound to the wells.
-
Incubate for a defined period (e.g., 1 hour) at room temperature to allow for binding.
-
Add the HTRF detection reagents (donor and acceptor antibodies).
-
Incubate for another period (e.g., 4 hours) at room temperature in the dark.
-
Measure the fluorescence at the emission wavelengths of the donor and acceptor.
-
Calculate the HTRF ratio and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The inhibition of the PD-1/PD-L1 interaction by this compound is expected to restore T-cell function. The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating the biological activity of the enantiomers.
Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound enantiomers.
Caption: A logical workflow for the chiral separation and biological evaluation of this compound enantiomers.
While the therapeutic potential of inhibiting the PD-1/PD-L1 pathway with small molecules like this compound is evident, the lack of data on the individual enantiomers represents a significant knowledge gap. The principle of stereochemistry in pharmacology strongly suggests that the two enantiomers of this compound are likely to exhibit different biological activities. One enantiomer may be significantly more potent (the eutomer), while the other may be less active or even contribute to off-target effects (the distomer).
Future research should prioritize the chiral separation of this compound and the comprehensive biological evaluation of each enantiomer. This would involve determining their individual IC50 values for PD-1/PD-L1 inhibition, assessing their effects on T-cell activation and cytokine production in cellular assays, and ultimately evaluating their efficacy and safety in preclinical in vivo models. Such studies are essential for the development of a potentially more potent and safer single-enantiomer drug. This in-depth characterization will provide a clearer understanding of the structure-activity relationship and pave the way for the rational design of next-generation PD-1/PD-L1 inhibitors.
Methodological & Application
Application Note: In Vitro Assays for Characterizing PROTAC Activity
Topic: In Vitro Assay for (Rac)-BMS-1 PROTAC Activity Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are an innovative therapeutic modality designed to eliminate disease-causing proteins by hijacking the body's natural protein disposal system, the ubiquitin-proteasome system (UPS).[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] This proximity induces the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[2][3][4]
This compound is a ligand used in the synthesis of PROTACs, such as D5B PROTAC, where it serves to bind the target protein.[5][6][7] This application note provides a comprehensive overview and detailed protocols for a suite of in vitro assays to characterize the activity of a PROTAC synthesized using this compound. The described workflow will enable researchers to assess key parameters from initial target engagement to final cellular outcomes.
PROTAC Mechanism of Action
A PROTAC molecule facilitates the degradation of a target protein by bringing it into close proximity with an E3 ubiquitin ligase. This action initiates a catalytic cycle where a single PROTAC molecule can induce the degradation of multiple target protein molecules.[1]
Experimental Workflow for PROTAC Evaluation
A systematic evaluation of a PROTAC's efficacy involves a multi-step process. This workflow starts with biochemical assays to confirm the formation of the crucial ternary complex and proceeds to cell-based assays to measure protein degradation and downstream functional effects.[8]
Example Signaling Pathway: Rac GTPase
The target of this compound is not publicly specified. However, the "Rac" in its name may allude to the Rac family of small GTPases, which are crucial regulators of the actin cytoskeleton, cell motility, and proliferation.[9][10][11] Targeting a hyperactive Rac protein with a PROTAC could be a viable therapeutic strategy in diseases like cancer.
Protocols for In Vitro Assays
Ternary Complex Formation Assay (Biochemical)
Objective: To quantify the formation of the ternary complex (POI-(Rac)-BMS-1 PROTAC-E3 Ligase). Several biophysical methods can be employed, including Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).[12][13] The following is a general protocol for a competitive FP assay.
Methodology: Fluorescence Polarization (FP)
-
Reagents and Materials:
-
Purified Protein of Interest (POI).
-
Purified E3 Ligase Complex (e.g., VHL-ElonginC-ElonginB).
-
This compound PROTAC.
-
Fluorescently-labeled tracer ligand that binds to the POI.
-
Assay Buffer (e.g., PBS, 0.01% Tween-20, 1 mM DTT).
-
384-well, low-volume, black plates.
-
Plate reader with FP capabilities.
-
-
Protocol:
-
Prepare a solution of the POI and the fluorescent tracer in the assay buffer. The concentration of the POI should be at or above the Kd of the tracer, and the tracer concentration should be low (e.g., 1-5 nM) to ensure a stable FP signal.
-
Serially dilute the this compound PROTAC in the assay buffer to create a range of concentrations (e.g., from 1 µM down to 0.1 nM).
-
Add a fixed concentration of the E3 ligase to the serially diluted PROTAC solutions.
-
In a 384-well plate, add the POI-tracer mix.
-
Add the PROTAC-E3 ligase solutions to the wells. Include controls with no PROTAC (maximum polarization) and no POI (minimum polarization).
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader.
-
Plot the change in millipolarization (mP) against the log of the PROTAC concentration and fit the data to a suitable binding model to determine the affinity of the ternary complex.
-
Data Presentation:
| Compound | Binary Binding (POI) IC50 (nM) | Ternary Complex (POI+E3) IC50 (nM) | Cooperativity (α) |
| This compound PROTAC | 150 | 25 | >1 |
| Negative Control | >10,000 | >10,000 | N/A |
Target Protein Degradation Assay (Cell-based)
Objective: To measure the reduction in the levels of the target POI in a cellular context following treatment with the this compound PROTAC. The most common method is Western Blotting.
Methodology: Western Blot
-
Reagents and Materials:
-
Cell line expressing the POI (e.g., a relevant cancer cell line).
-
Cell culture medium and supplements.
-
This compound PROTAC.
-
Proteasome inhibitor (e.g., MG132) as a control.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibody against the POI.
-
Primary antibody against a loading control (e.g., GAPDH, β-Actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
SDS-PAGE gels and Western Blotting equipment.
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the this compound PROTAC (e.g., 1 µM to 0.1 nM) for a specified time course (e.g., 4, 8, 12, 24 hours).[8] Include a vehicle-only control (e.g., DMSO).
-
As a control for the degradation mechanism, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1 hour before adding the PROTAC.
-
After treatment, wash the cells with ice-cold PBS and lyse them directly in the wells with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE, transfer the proteins to a PVDF membrane, and block the membrane.
-
Incubate with primary antibodies (anti-POI and anti-loading control) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the POI band intensity to the loading control.
-
Data Presentation:
| PROTAC Concentration | % POI Remaining (24h) |
| Vehicle (DMSO) | 100% |
| 1 nM | 85% |
| 10 nM | 40% |
| 100 nM | 15% |
| 1000 nM | 20% (Hook Effect) |
| Calculated Values | |
| DC50 | 8.5 nM |
| Dmax | 85% |
-
DC50: Concentration at which 50% of the target protein is degraded.
-
Dmax: Maximum percentage of protein degradation achieved.[8]
Cellular Viability/Cytotoxicity Assay (Cell-based)
Objective: To determine the functional consequence of POI degradation on cell health and proliferation.
Methodology: CCK-8 or CellTiter-Glo® Assay
-
Reagents and Materials:
-
Cell line used in the degradation assay.
-
96-well clear or opaque-walled plates.
-
This compound PROTAC.
-
Cell Counting Kit-8 (CCK-8) or CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Plate reader (absorbance or luminescence).
-
-
Protocol:
-
Seed cells at an appropriate density in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the this compound PROTAC for an extended period (e.g., 72 hours).
-
At the end of the treatment period, add the CCK-8 or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for CCK-8; 10 minutes for CellTiter-Glo®).
-
Measure the absorbance (450 nm for CCK-8) or luminescence on a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability against the log of the PROTAC concentration to determine the IC50 (inhibitory concentration 50%).
-
Data Presentation:
| Compound | IC50 (nM) |
| This compound PROTAC | 12.5 |
| Inactive Epimer Control | >10,000 |
| Standard-of-Care Inhibitor | 50.0 |
Conclusion
The successful development of a PROTAC requires rigorous in vitro characterization. The protocols outlined in this application note provide a framework for evaluating the key performance attributes of a this compound-based PROTAC, from its ability to form a ternary complex to its efficacy in degrading the target protein and inducing a functional cellular response. These assays, when used in combination, offer a robust platform for advancing promising PROTAC candidates in drug discovery pipelines.[]
References
- 1. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolysis targeting chimeras (PROTACs) in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Early Evidence Base | EMBO [eeb.embo.org]
- 5. alfa-labotrial.com [alfa-labotrial.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hyperactive Rac stimulates cannibalism of living target cells and enhances CAR-M-mediated cancer cell killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hyperactive Rac stimulates cannibalism of living target cells and enhances CAR-M-mediated cancer cell killing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Protein Degrader In Vitro Evaluation Services - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols: (Rac)-BMS-1 in Cancer Cell Line Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Initial investigations into "(Rac)-BMS-1" did not yield a specific, well-documented compound used extensively in cancer cell line experiments. The query likely represents a conflation of two distinct but highly relevant areas of cancer research: the Breast Cancer Metastasis Suppressor 1 (BRMS1) protein and the Rac1 small GTPase, a key signaling node in cancer. This document provides detailed application notes and protocols focusing on these two areas, offering insights into their roles in cancer and methodologies for their study in a laboratory setting.
Section 1: The Role of Breast Cancer Metastasis Suppressor 1 (BRMS1) in Cancer
BRMS1 is a metastasis suppressor gene that has been shown to inhibit the metastatic potential of various cancer cells without significantly affecting primary tumor growth. Its expression is often reduced in metastatic cancer cells.[1] BRMS1 exerts its anti-metastatic effects by modulating several signaling pathways, most notably the NF-κB pathway.[2][3]
BRMS1 Signaling Pathway
BRMS1 functions as a transcriptional co-repressor. One of its primary mechanisms of action is the suppression of the NF-κB signaling pathway.[2][4] NF-κB is a transcription factor that promotes the expression of genes involved in inflammation, cell survival, and proliferation.[2] By inhibiting NF-κB, BRMS1 can downregulate the expression of metastasis-promoting genes.[2][4]
Section 2: Rac1 Inhibition in Cancer Cell Line Experiments
Rac1 is a member of the Rho family of small GTPases that acts as a molecular switch in various cellular processes, including cell motility, proliferation, and survival.[5] Hyperactivation of Rac1 is common in many cancers and is associated with tumor progression and metastasis.[6] Therefore, Rac1 is a promising therapeutic target, and various small molecule inhibitors have been developed and tested in cancer cell lines.
Data Presentation: Effects of Rac1 Inhibitors
The following tables summarize the quantitative effects of common Rac1 inhibitors on different cancer cell lines.
Table 1: IC50 Values of Rac1 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Citation |
| NSC23766 | MDA-MB-231 | Breast | ~50 | [7] |
| NSC23766 | MCF7 | Breast | ~75 | [7] |
| NSC23766 | T47D | Breast | ~80 | [7] |
| NSC23766 | MDA-MB-468 | Breast | ~60 | [7] |
| ZINC69391 | MDA-MB-231 | Breast | 48 | [8] |
| ZINC69391 | F3II | Breast | 61 | [8] |
| ZINC69391 | MCF7 | Breast | 31 | [8] |
| 1A-116 | F3II | Breast | 4 | [8] |
| 1A-116 | MDA-MB-231 | Breast | 21 | [8] |
| Compound #1 | Capan1 | Pancreatic | ~25 | [9] |
| Compound #6 | Capan1 | Pancreatic | ~25 | [9] |
Table 2: Effects of Rac1 Inhibition on Apoptosis
| Inhibitor | Cell Line | Concentration (µM) | Treatment Time (h) | % Apoptotic Cells (Annexin V+) | Citation |
| NSC23766 | MDA-MB-468 | 100 | 24 | ~40% | [7] |
| NSC23766 | MDA-MB-231 | 100 | 24 | No significant increase | [7] |
| NSC23766 | THP-1 (AML) | 50 | 48 | Significant increase | [10] |
| ZINC69391 | U937 (Leukemia) | 25 | 48 | ~60% | [11] |
| 1A-116 | U937 (Leukemia) | 25 | 48 | ~70% | [11] |
Table 3: Effects of Rac1 Inhibition on Cell Cycle Distribution
| Inhibitor | Cell Line | Concentration (µM) | Treatment Time (h) | Effect on Cell Cycle | Citation |
| NSC23766 | MDA-MB-231 | 100 | 48 | G1 arrest | [7] |
| NSC23766 | MCF7 | 100 | 48 | G1 arrest | [7] |
| NSC23766 | T47D | 100 | 48 | G1 arrest | [7] |
| NSC23766 | A431 | 100 | 24 | G1/S arrest | [12] |
| NSC23766 | SW480 | 100 | 24 | G1/S arrest | [12] |
| NSC23766 | U2-OS | 100 | 24 | G1/S arrest | [12] |
Experimental Protocols
The following are detailed protocols for key experiments used to assess the effects of Rac1 inhibitors on cancer cell lines.
1. Cell Viability Assay (MTS/MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Rac1 inhibitor (e.g., NSC23766)
-
MTS or MTT reagent
-
Plate reader
-
-
Protocol:
-
Seed 2 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Rac1 inhibitor for the desired time (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.[8]
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well plates
-
Cancer cell lines
-
Rac1 inhibitor
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with the Rac1 inhibitor for the desired time.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.[7]
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.
-
Materials:
-
6-well plates
-
Cancer cell lines
-
Rac1 inhibitor
-
Ice-cold 70% ethanol
-
PI staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with the Rac1 inhibitor.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.[13]
-
4. Western Blot Analysis of Rac1 Signaling
This technique is used to detect changes in the expression and phosphorylation status of proteins in the Rac1 signaling pathway.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Rac1, anti-p-p65, anti-Cyclin D1, anti-Survivin, anti-XIAP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Treat cells with the Rac1 inhibitor and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[7]
-
Mandatory Visualizations
While the specific compound "this compound" remains elusive in the context of extensive cancer cell line research, the underlying concepts of BRMS1-mediated metastasis suppression and Rac1-driven cancer progression are critical areas of study. The protocols and data presented here provide a comprehensive guide for researchers investigating these pathways. Targeting Rac1 signaling with small molecule inhibitors has shown significant promise in preclinical studies, inducing cell cycle arrest and apoptosis in various cancer cell lines. Further research into both BRMS1 and Rac1 will undoubtedly contribute to the development of novel and effective anti-cancer therapies.
References
- 1. Effect and mechanism of the metastasis suppressor gene BRMS1 on the migration of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRMS1: a multi-functional signaling molecule metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRMS1: a multifunctional signaling molecule in metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Blockade of Rac1 activity induces G1 cell cycle arrest or apoptosis in breast cancer cells through downregulation of cyclin D1, survivin, and X-linked inhibitor of apoptosis protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and characterization of small molecule Rac1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Pharmacological Rac1 inhibitors with selective apoptotic activity in human acute leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Rac1 activity induces G1/S phase arrest through the GSK3/cyclin D1 pathway in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of a (Rac)-BMS-1 Based PROTAC Targeting BRD4
For Researchers, Scientists, and Drug Development Professionals
Application Note: A (Rac)-BMS-1 Based PROTAC for In Vivo Targeted Degradation of BRD4
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to selectively eliminate target proteins from cells by hijacking the body's own ubiquitin-proteasome system.[1][2][3] This technology offers a powerful alternative to traditional inhibitors, enabling the targeting of proteins previously considered "undruggable".[4] This application note describes a hypothetical this compound based PROTAC, a novel therapeutic agent designed to target the epigenetic reader protein Bromodomain-containing protein 4 (BRD4) for degradation. BRD4 is a key regulator of oncogene transcription and is a well-validated target in various cancers.[5]
Mechanism of Action
The this compound based PROTAC is a heterobifunctional molecule comprising a ligand that binds to the BRD4 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. Upon administration, the PROTAC enters the cell and simultaneously binds to both BRD4 and the E3 ligase, forming a ternary complex.[1][6] This proximity induces the E3 ligase to tag BRD4 with ubiquitin molecules. The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome, leading to a reduction in BRD4 protein levels and subsequent downstream anti-tumor effects.[2]
Figure 1: Mechanism of action of the this compound based PROTAC targeting BRD4.
BRD4 Signaling Pathway
BRD4 plays a critical role in regulating gene expression by binding to acetylated histones at super-enhancers and promoters, thereby recruiting transcriptional machinery to drive the expression of key oncogenes such as MYC.[5] It is also involved in other signaling pathways, including the Jagged1/Notch1 and MAPK/JNK pathways, which are implicated in cancer cell migration, invasion, and inflammatory responses.[7][8][9] By degrading BRD4, the this compound based PROTAC is expected to disrupt these oncogenic signaling cascades.
Figure 2: Simplified BRD4 signaling pathway in cancer.
Hypothetical In Vitro and In Vivo Efficacy Data
The following tables summarize the expected performance of the this compound based PROTAC based on typical data for effective BRD4 degraders.
Table 1: In Vitro Degradation Profile
| Cell Line | Target | DC50 (nM) | Dmax (%) |
| MDA-MB-231 (Breast Cancer) | BRD4 | 15 | >95 |
| U251 (Glioma) | BRD4 | 25 | >90 |
| SU-DHL-4 (Lymphoma) | BRD4 | 10 | >98 |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation.
Table 2: In Vivo Pharmacokinetic Parameters in Mice (Single 10 mg/kg IP Dose)
| Parameter | Value |
| Cmax (ng/mL) | 850 |
| Tmax (h) | 1 |
| AUC (ng·h/mL) | 4500 |
| Half-life (t1/2) (h) | 4.5 |
Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC: Area under the curve.
Table 3: In Vivo Efficacy in MDA-MB-231 Xenograft Model
| Treatment Group | Dose (mg/kg, IP, daily) | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| This compound based PROTAC | 10 | 45 |
| This compound based PROTAC | 25 | 75 |
Detailed Experimental Protocols
In Vivo Xenograft Mouse Model for Efficacy Studies
This protocol describes the establishment of a subcutaneous xenograft model using a human cancer cell line to evaluate the in vivo anti-tumor efficacy of the this compound based PROTAC.
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
MDA-MB-231 human breast cancer cell line
-
Matrigel
-
Phosphate-buffered saline (PBS), sterile
-
This compound based PROTAC
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Calipers
-
Syringes and needles (27G)
Procedure:
-
Cell Culture and Preparation: Culture MDA-MB-231 cells in appropriate media until they reach 80-90% confluency. Harvest cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
PROTAC Administration: Prepare the this compound based PROTAC formulation in the vehicle solution at the desired concentrations. Administer the PROTAC or vehicle to the respective groups via intraperitoneal (IP) injection daily for 21 days.
-
Efficacy Assessment: Measure tumor volume and body weight every 2-3 days. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
Pharmacokinetic (PK) Study Protocol
This protocol outlines a single-dose PK study in mice to determine the plasma concentration-time profile of the this compound based PROTAC.
Materials:
-
Male CD-1 mice (6-8 weeks old)
-
This compound based PROTAC
-
Vehicle solution
-
K2EDTA-coated microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Dosing: Administer a single dose of the this compound based PROTAC (e.g., 10 mg/kg, IP) to a cohort of mice (n=3 per time point).
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) via tail vein or retro-orbital bleeding at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into K2EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Sample Analysis: Analyze the plasma samples using a validated LC-MS/MS method to quantify the concentration of the this compound based PROTAC.
-
Data Analysis: Plot the plasma concentration versus time data and calculate key PK parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
Pharmacodynamic (PD) / Target Engagement Protocol
This protocol describes the assessment of BRD4 degradation in tumor tissue and peripheral blood mononuclear cells (PBMCs) following treatment with the this compound based PROTAC.
Materials:
-
Tumor-bearing mice from the efficacy study
-
Buffer for tissue homogenization (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Ficoll-Paque for PBMC isolation
-
Primary antibodies (anti-BRD4, anti-GAPDH or anti-β-actin)
-
Secondary HRP-conjugated antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Sample Collection: At the end of the efficacy study (or at specific time points in a separate PD study), collect tumor tissues and whole blood from treated and control mice.
-
Tumor Lysate Preparation: Homogenize the excised tumor tissues in lysis buffer, incubate on ice, and then centrifuge to collect the supernatant containing the protein lysate.
-
PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation with Ficoll-Paque.
-
Protein Quantification: Determine the protein concentration of the tumor lysates and PBMC lysates using a BCA assay.
-
Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane and then incubate with primary antibodies against BRD4 and a loading control (GAPDH or β-actin). d. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. e. Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the BRD4 signal to the loading control to determine the extent of protein degradation in the treated groups compared to the vehicle control.
Figure 3: General experimental workflow for in vivo evaluation of a PROTAC.
References
- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. escholarship.org [escholarship.org]
- 4. Targeted protein degradation fact sheet - Bristol Myers Squibb [bms.com]
- 5. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 6. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. BRD4 regulates breast cancer dissemination through Jagged1/Notch1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphorylation by JNK Switches BRD4 Functions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Uptake and Distribution of (Rac)-BMS-1
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to study the cellular uptake and distribution of the small molecule inhibitor (Rac)-BMS-1. This compound is an inhibitor of the PD-1/PD-L1 protein-protein interaction with an IC50 between 6 and 100 nM.[1] Understanding its cellular pharmacokinetics is crucial for optimizing its therapeutic efficacy as a potential cancer immunotherapy agent.
Introduction
This compound is a small molecule inhibitor designed to disrupt the interaction between Programmed cell death protein 1 (PD-1) and its ligand, Programmed death-ligand 1 (PD-L1).[1][2] This interaction is a key immune checkpoint that tumor cells often exploit to evade the host immune system. By blocking this interaction, BMS-1 aims to restore the anti-tumor activity of T cells. To effectively reach its intracellular or cell surface targets, the cellular uptake, distribution, and accumulation of this compound must be thoroughly characterized. These protocols outline key experiments to elucidate these parameters.
Quantitative Data Summary
The following tables represent hypothetical quantitative data from cellular uptake and distribution studies of this compound.
Table 1: Cellular Uptake of this compound in A549 Cells Measured by Flow Cytometry
| Concentration (µM) | Incubation Time (hours) | Mean Fluorescence Intensity (Arbitrary Units) | Percentage of Positive Cells (%) |
| 1 | 1 | 150 ± 12 | 85 ± 5 |
| 1 | 4 | 450 ± 35 | 98 ± 2 |
| 5 | 1 | 600 ± 48 | 99 ± 1 |
| 5 | 4 | 1800 ± 150 | 100 |
| 10 | 1 | 1200 ± 90 | 100 |
| 10 | 4 | 3500 ± 280 | 100 |
Table 2: Subcellular Distribution of this compound in A549 Cells after 4 hours of Incubation (10 µM)
| Subcellular Fraction | This compound Concentration (ng/mg protein) | Percentage of Total Cellular Drug (%) |
| Cytosol | 250 ± 20 | 45 ± 4 |
| Nucleus | 150 ± 15 | 27 ± 3 |
| Membrane | 100 ± 10 | 18 ± 2 |
| Mitochondria | 55 ± 8 | 10 ± 2 |
Experimental Protocols
Protocol 1: Qualitative and Quantitative Analysis of Cellular Uptake by Fluorescence Microscopy
This protocol describes the use of fluorescence microscopy to visualize the cellular uptake of a fluorescently labeled analog of this compound.
Materials:
-
Fluorescently labeled this compound (e.g., FITC-BMS-1)
-
Cancer cell line (e.g., A549, human lung carcinoma)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Hoechst 33342 or DAPI nuclear stain
-
Paraformaldehyde (PFA) for cell fixation
-
Mounting medium
-
Glass-bottom dishes or coverslips
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed A549 cells onto glass-bottom dishes or coverslips and allow them to adhere and grow to 50-70% confluency.
-
Compound Treatment: Prepare various concentrations of FITC-BMS-1 in a pre-warmed cell culture medium. Remove the existing medium from the cells and add the medium containing FITC-BMS-1.
-
Incubation: Incubate the cells for different time points (e.g., 30 minutes, 1 hour, 4 hours) at 37°C in a 5% CO2 incubator.
-
Washing: After incubation, wash the cells three times with ice-cold PBS to remove the extracellular compound.
-
Nuclear Staining: Incubate the cells with Hoechst 33342 (2 µg/mL) in a fresh medium for 10-15 minutes at 37°C.
-
Fixation (Optional): To preserve the cells, they can be fixed with 4% PFA in PBS for 15 minutes at room temperature, followed by washing with PBS.
-
Imaging: Mount the coverslips onto glass slides with a mounting medium. Visualize the cells using a fluorescence microscope with appropriate filter sets for FITC (Excitation/Emission: ~490/525 nm) and Hoechst (Excitation/Emission: ~350/461 nm).
Protocol 2: Quantitative Analysis of Cellular Uptake by Flow Cytometry
This protocol provides a high-throughput method to quantify the cellular uptake of fluorescently labeled this compound.
Materials:
-
Fluorescently labeled this compound (e.g., FITC-BMS-1)
-
Cancer cell line (e.g., A549)
-
Cell culture medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed A549 cells in a 6-well plate and grow to 80-90% confluency.
-
Compound Treatment: Treat the cells with different concentrations of FITC-BMS-1 for various time points as described in Protocol 1.
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS. Detach the cells using Trypsin-EDTA.
-
Cell Collection: Neutralize the trypsin with a medium containing FBS and transfer the cell suspension to a flow cytometry tube.
-
Centrifugation: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 500 µL of cold PBS.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer equipped with a laser for FITC excitation. Record the fluorescence intensity for at least 10,000 cells per sample.
Protocol 3: Determination of Subcellular Distribution by Fractionation and LC-MS/MS
This protocol describes how to determine the concentration of this compound in different subcellular compartments.
Materials:
-
This compound
-
Cancer cell line (e.g., A549)
-
Cell culture medium
-
PBS
-
Subcellular fractionation kit (commercial kits are recommended for reproducibility)
-
Protease inhibitor cocktail
-
BCA protein assay kit
-
LC-MS/MS system
Procedure:
-
Cell Treatment: Treat a large number of A549 cells (e.g., in a T-75 flask) with this compound at the desired concentration and for the desired time.
-
Cell Harvesting and Washing: Harvest the cells and wash them three times with ice-cold PBS to remove any extracellular compound.
-
Subcellular Fractionation: Follow the manufacturer's instructions for the subcellular fractionation kit to isolate the cytosolic, nuclear, membrane, and mitochondrial fractions. Add protease inhibitors to all buffers.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA protein assay.
-
Drug Extraction: Extract this compound from each fraction using an appropriate organic solvent (e.g., acetonitrile or methanol).
-
LC-MS/MS Analysis: Quantify the amount of this compound in each extract using a validated LC-MS/MS method.
-
Data Normalization: Normalize the amount of this compound to the protein content of each fraction (e.g., ng of drug/mg of protein).
Visualizations
Signaling Pathway
References
Troubleshooting & Optimization
(Rac)-BMS-1 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-BMS-1.
FAQs and Troubleshooting Guides
General Information
Q1: What is this compound?
This compound is the racemic mixture of BMS-1. BMS-1 is a small-molecule inhibitor of the PD-1/PD-L1 interaction with an IC50 of 6 nM.[1] this compound can be utilized as a target protein ligand in the synthesis of PROTACs, such as D5B PROTAC.[2][3]
Q2: What is the primary mechanism of action for BMS-1?
BMS-1 inhibits the interaction between Programmed cell death protein 1 (PD-1) and its ligand, Programmed death-ligand 1 (PD-L1).[1] This interaction is a critical immune checkpoint that can be exploited by cancer cells to evade the host immune system. By blocking this interaction, BMS-1 can help to restore T-cell mediated anti-tumor immunity.
Solubility and Formulation
Q3: I am experiencing solubility issues with my this compound compound. What are some common solvents for similar BMS compounds?
Researchers often encounter solubility challenges with small molecule inhibitors. While specific data for this compound is limited in the public domain, data for other BMS compounds can provide a starting point.
For example, BMS-986165 is soluble in organic solvents like DMSO and dimethyl formamide at approximately 1 mg/mL.[4] For aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[4] Using this method, a solubility of approximately 0.33 mg/mL was achieved in a 1:2 solution of DMSO:PBS (pH 7.2).[4]
Another compound, BMS-1001 hydrochloride, shows a solubility of 11.5 mg/mL in DMSO.[5] An in vivo formulation for this compound consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline, achieving a concentration of 1 mg/mL.[5] Sonication is recommended to aid dissolution in these cases.[5]
Q4: Can you provide more detailed solubility data for a BMS compound as a reference?
Yes, a detailed solubility study was conducted on BMS-817399 (Form 1). While this is a different molecule, the data illustrates a systematic approach to determining solubility in common organic solvents. The solubility was determined using a polythermal method.
Table 1: Solubility of BMS-817399 (Form 1) in Various Organic Solvents [6]
| Solvent | Concentration Range (mg/g of solvent) |
| Ethanol | 380.2 - 464.8 |
| Isopropanol | 200.9 - 254.5 |
| Acetone | 27.2 - 44.3 |
| Acetonitrile | 6.6 - 25.4 |
Q5: What is a general protocol for determining the solubility of a compound like this compound?
A polythermal method using an instrument like the Crystal16 is a common approach. Here is a generalized protocol based on the study of BMS-817399:
Experimental Protocol: Polythermal Solubility Determination [6]
-
Preparation of Solutions:
-
Prepare a series of solutions with varying concentrations of this compound in the desired solvent.
-
Use HPLC vials and accurately weigh the compound and solvent.
-
-
Thermal Cycling:
-
Place the vials in the instrument.
-
Heat the solutions at a controlled rate (e.g., 0.3 °C/min) until the solid is completely dissolved.
-
Cool the solutions at the same controlled rate to induce crystallization.
-
The instrument measures the transmission of light through the solution, which changes upon dissolution and crystallization.
-
-
Data Analysis:
-
The temperatures at which the last crystals dissolve (on heating) and the first crystals appear (on cooling) are recorded.
-
This data is used to construct a solubility curve, plotting concentration versus temperature.
-
Experimental Design and In Vitro Assays
Q6: How can I design an experiment to test the in vitro efficacy of this compound?
A common method to assess the efficacy of PD-1/PD-L1 inhibitors is to measure their effect on cell proliferation in cancer cell lines.
Experimental Protocol: Cell Proliferation (MTS) Assay [1]
-
Cell Plating:
-
Plate 1,000-2,000 cells per well in a 96-well plate in 100 µL of medium.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Dilute this compound to the desired concentrations in the test medium (e.g., DMEM with 1% fetal bovine serum).
-
Add the diluted compound to the cells in triplicate.
-
Incubate for 72 hours.
-
-
MTS Assay:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for a specified time (e.g., 1-4 hours).
-
Measure the absorbance at the appropriate wavelength to determine cell viability.
-
Q7: What is the expected downstream signaling effect of inhibiting the PD-1/PD-L1 pathway?
Inhibition of the PD-1/PD-L1 pathway is expected to restore T-cell activation. In some contexts, related BMS compounds that inhibit this pathway have been shown to affect other signaling pathways. For instance, BMS-202 was found to suppress the proliferation of hypertrophic scar fibroblasts, potentially by regulating the ERK and TGFβ1/Smad signaling pathways.[7]
Visualizations
Signaling Pathway
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound|CAS 1675201-97-4|DC Chemicals [dcchemicals.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. BMS-1001 hydrochloride | PD-1/PD-L1 | TargetMol [targetmol.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BMS‐202, a PD‐1/PD‐L1 inhibitor, decelerates the pro‑fibrotic effects of fibroblasts derived from scar tissues via ERK and TGFβ1/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing (Rac)-BMS-1 PROTAC Linker Length: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of PROTACs derived from (Rac)-BMS-1. The following sections offer detailed experimental protocols, data interpretation guidance, and troubleshooting solutions for common challenges encountered during the linker optimization process.
Frequently Asked Questions (FAQs)
General Concepts
Q1: What is the fundamental role of the linker in a PROTAC molecule?
A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[1][2] The linker is not merely a spacer; it is a critical determinant of the PROTAC's efficacy. Its length, composition, rigidity, and attachment points dictate the geometry and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation of the target protein.[][4][5]
Q2: How does varying the linker length impact the efficacy of a this compound PROTAC?
Linker length is a crucial parameter to optimize for each specific target and E3 ligase pair.[6]
-
Too short: A linker that is too short may cause steric clashes, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase, thus inhibiting the formation of a productive ternary complex.[7]
-
Too long: An excessively long linker might lead to the formation of a ternary complex with suboptimal geometry for ubiquitination or may not effectively bring the two proteins into proximity. While longer linkers can offer more flexibility, they may also decrease the stability of the PROTAC.[]
-
Optimal Length: An optimal linker length facilitates the formation of a stable and conformationally competent ternary complex, leading to efficient target protein degradation. This often results in a "bell-shaped" curve where PROTACs with linkers that are too short or too long are less effective.[7][8]
Q3: What are the key parameters to assess when optimizing linker length?
The primary goal of linker optimization is to maximize target degradation. Key parameters to evaluate include:
-
Degradation Potency (DC50): The concentration of the PROTAC that induces 50% degradation of the target protein. A lower DC50 value indicates higher potency.
-
Maximum Degradation (Dmax): The maximum percentage of target protein degradation achieved at high PROTAC concentrations.
-
Ternary Complex Formation and Stability: The ability of the PROTAC to form a stable complex with the target protein and the E3 ligase. This can be assessed using biophysical techniques like Surface Plasmon Resonance (SPR).
-
Cell Permeability: The ability of the PROTAC to cross the cell membrane to reach its intracellular target. This is a significant challenge due to the typically high molecular weight of PROTACs.[2][9]
Experimental Design and Protocols
Q4: How should I design an experiment to screen for the optimal linker length for my this compound PROTAC?
A systematic approach is recommended. This involves synthesizing a series of PROTACs with varying linker lengths (e.g., using polyethylene glycol (PEG) or alkyl chains of different lengths) while keeping the this compound warhead and the E3 ligase ligand constant.[5] This library of PROTACs should then be screened in a relevant cell line to determine their DC50 and Dmax values. Promising candidates can then be further characterized using biophysical assays to assess ternary complex formation and stability.
Q5: What is a standard protocol for quantifying protein degradation using Western Blot?
The In-Cell Western assay or a traditional Western blot can be used to quantify changes in target protein levels after PROTAC treatment.[10] A traditional Western blot is a reliable method to determine DC50 and Dmax. For a detailed protocol, please refer to the "Experimental Protocols" section below.
Q6: How can I confirm that my PROTAC is forming a ternary complex?
Surface Plasmon Resonance (SPR) is a powerful, label-free technique to measure the kinetics and affinity of both binary (PROTAC-target or PROTAC-E3 ligase) and ternary complex formation.[8][11][12][13] By immobilizing the E3 ligase on a sensor chip, you can measure the binding of the PROTAC alone and then in the presence of the target protein to determine the ternary complex affinity and cooperativity.[13] A detailed protocol for this is provided in the "Experimental Protocols" section.
Troubleshooting
Q7: My Western blot shows no degradation of the target protein. What are the potential causes?
If you observe no degradation, consider the following:
-
Poor Cell Permeability: The PROTAC may not be entering the cells. Consider performing a permeability assay (e.g., PAMPA) or modifying the linker to improve physicochemical properties.[9]
-
No Ternary Complex Formation: The linker may not be suitable for forming a stable ternary complex. This can be investigated using biophysical assays like SPR.
-
Incorrect E3 Ligase: Ensure the chosen cell line expresses the E3 ligase your PROTAC is designed to recruit.[9]
-
Experimental Issues: Refer to the detailed Western Blot troubleshooting guide in the "Troubleshooting Guides" section below for issues related to protein extraction, antibody performance, and transfer efficiency.
Q8: I am observing a "hook effect" in my degradation assay. What does this mean?
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex.[11] To mitigate this, it is crucial to perform a full dose-response curve to identify the optimal concentration range for degradation.
Q9: My PROTAC shows good binding to the target protein and the E3 ligase individually, but it doesn't degrade the target. Why?
This common issue often points to a problem with ternary complex formation. Even with good binary affinities, the linker may not be able to orient the two proteins in a way that is conducive to ubiquitination. The linker might be too rigid, too flexible, too short, or too long. It is also possible that unfavorable protein-protein interactions prevent the formation of a stable ternary complex (negative cooperativity).[9] Evaluating the ternary complex formation directly using SPR is highly recommended in this scenario.
Illustrative Data on Linker Length Optimization
The following tables present hypothetical but representative data from a study optimizing the linker length of a PROTAC. This data illustrates the typical trends observed in such experiments and is intended for educational purposes.
Table 1: Effect of Linker Length on Protein Degradation
| PROTAC Candidate | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| BMS-PROTAC-1 | PEG | 8 | 550 | 45 |
| BMS-PROTAC-2 | PEG | 12 | 120 | 85 |
| BMS-PROTAC-3 | PEG | 16 | 25 | 95 |
| BMS-PROTAC-4 | PEG | 20 | 98 | 88 |
| BMS-PROTAC-5 | PEG | 24 | 350 | 60 |
This table illustrates that a linker length of 16 atoms provides the optimal degradation potency (lowest DC50) and efficacy (highest Dmax) in this hypothetical series.
Table 2: Biophysical Characterization of PROTACs with Varying Linker Lengths
| PROTAC Candidate | Linker Length (atoms) | Binary Affinity (KD, nM) Target Protein | Binary Affinity (KD, nM) E3 Ligase | Ternary Complex Affinity (KD, nM) | Cooperativity (α) |
| BMS-PROTAC-1 | 8 | 150 | 800 | >1000 | <1 |
| BMS-PROTAC-2 | 12 | 145 | 820 | 150 | 1.0 |
| BMS-PROTAC-3 | 16 | 155 | 790 | 35 | 4.4 |
| BMS-PROTAC-4 | 20 | 160 | 810 | 90 | 1.8 |
| BMS-PROTAC-5 | 24 | 152 | 800 | 250 | 0.6 |
This table demonstrates that the PROTAC with the 16-atom linker exhibits the highest positive cooperativity (α > 1), indicating that the formation of the binary complex enhances the binding of the second protein, leading to a more stable and potent ternary complex.[10]
Visualized Workflows and Concepts
Caption: Mechanism of Action for a this compound PROTAC.
Caption: Iterative workflow for PROTAC linker optimization.
Experimental Protocols & Troubleshooting Guides
Protocol 1: Western Blot for Protein Degradation (DC50/Dmax Determination)
Objective: To quantify the degradation of a target protein induced by a this compound PROTAC.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 12- or 24-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of your PROTACs in fresh media. A typical concentration range is 1 nM to 10 µM. Include a vehicle control (e.g., DMSO).
-
Replace the existing media with the PROTAC-containing media and incubate for the desired time (e.g., 18-24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific to your target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate with a chemiluminescent substrate and visualize the bands using a gel doc system.
-
Strip and re-probe the membrane with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using software like ImageJ.
-
Normalize the target protein signal to the loading control signal.
-
Plot the normalized protein levels against the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.
-
Troubleshooting Guide: Western Blot
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal | - Insufficient protein loaded.- Low abundance of the target protein.- Inactive primary or secondary antibody.- Inefficient protein transfer. | - Load more protein (20-30 µg is standard).[14]- Enrich the target protein via immunoprecipitation.[15]- Use a fresh dilution of the antibody; check antibody datasheet for recommended concentrations.[16]- Confirm transfer efficiency with Ponceau S staining.[15] |
| High Background | - Insufficient blocking.- Antibody concentration too high.- Insufficient washing. | - Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[17]- Titrate the primary and secondary antibodies to find the optimal concentration.[16]- Increase the number or duration of wash steps. |
| Non-Specific Bands | - Primary antibody is not specific.- Protein degradation.- Too much protein loaded. | - Use a different, more specific primary antibody.- Always use fresh lysis buffer with protease inhibitors.[14]- Reduce the amount of protein loaded per lane. |
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
Objective: To measure the binding affinity and kinetics of the ternary complex formed by the PROTAC, target protein, and E3 ligase.
Methodology:
-
Immobilization of E3 Ligase:
-
Immobilize a purified, tagged E3 ligase (e.g., His-tagged VHL complex) onto a sensor chip (e.g., NTA sensor chip).
-
-
Binary Interaction Analysis (PROTAC with E3 Ligase):
-
Flow solutions of the PROTAC at various concentrations over the immobilized E3 ligase to measure the binary binding affinity (KD). This serves as a baseline.
-
-
Ternary Complex Analysis:
-
Prepare solutions containing a fixed, near-saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Flow these pre-mixed solutions over the immobilized E3 ligase. The increase in binding response compared to the PROTAC alone indicates ternary complex formation.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and affinity (KD) of the ternary complex.
-
-
Data Analysis and Cooperativity Calculation:
-
Calculate the cooperativity factor (α) using the formula: α = (KD of binary interaction) / (KD of ternary complex) .
-
An α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.[13]
-
Troubleshooting Guide: SPR
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Ternary Complex Formation | - Unfavorable linker length or conformation.- Negative cooperativity.- Inactive protein (target or E3 ligase). | - This is a key result indicating the need to redesign the linker.- Even with negative cooperativity, degradation can sometimes occur, but this result helps explain poor degradation data.- Ensure proteins are properly folded and active. Use freshly purified proteins. |
| Non-Specific Binding | - Proteins or PROTAC are "sticky".- Improper buffer conditions. | - Add a small amount of non-ionic detergent (e.g., 0.05% Tween-20) to the running buffer.- Optimize buffer pH and salt concentration. |
| Low Signal/Response | - Low concentration of analyte.- Low activity of immobilized ligand. | - Increase the concentration of the PROTAC/target protein solution.- Check the activity of the immobilized E3 ligase. Try a different immobilization strategy if necessary. |
| "Hook Effect" in Assay Setup | - At high PROTAC concentrations, binary complexes dominate. | - Use a near-saturating concentration of the target protein in the analyte solution to favor ternary complex formation.[11] |
References
- 1. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
- 2. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Untitled Document [arxiv.org]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. o2hdiscovery.co [o2hdiscovery.co]
- 13. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 16. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. blog.addgene.org [blog.addgene.org]
Technical Support Center: Synthesis of (Rac)-BMS-345541
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists involved in the synthesis of (Rac)-BMS-345541, a potent and selective inhibitor of the IκB kinase (IKK).
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for (Rac)-BMS-345541?
A1: The synthesis of (Rac)-BMS-345541 is typically a multi-step process. A common route involves the initial synthesis of a key diamine intermediate, followed by its condensation with a quinoxaline derivative. The final steps often involve modifications to the peripheral groups to yield the target molecule.
Q2: I am observing a low yield in the final condensation step. What are the potential causes?
A2: Low yields in the condensation between the diamine and the quinoxaline core can be attributed to several factors. These include incomplete reaction, degradation of starting materials or product, and the formation of side products. It is crucial to ensure all reagents are pure and the reaction is conducted under strictly anhydrous conditions, as moisture can interfere with the reaction.
Q3: My final product is showing impurities after purification. What are the likely side products?
A3: Common impurities can arise from side reactions such as over-alkylation or incomplete reaction of one of the functional groups. The presence of unreacted starting materials is also a common issue. If the reaction is not carried out under an inert atmosphere, oxidation of the diamine can also lead to colored impurities that are difficult to remove.
Q4: How can I improve the purity of my (Rac)-BMS-345541?
A4: Purification of the final compound is typically achieved through column chromatography on silica gel. The choice of eluent system is critical for good separation. A gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, is often effective. Recrystallization from a suitable solvent system can also be employed to further enhance purity.
Troubleshooting Guide
Problem 1: Low Yield in the Synthesis of the Diamine Intermediate
The synthesis of the diamine intermediate is a critical part of the overall process. Low yields at this stage can significantly impact the final output.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the reaction temperature or extending the reaction time. |
| Side Product Formation | The formation of side products can be minimized by controlling the reaction temperature. Running the reaction at a lower temperature for a longer period can sometimes improve selectivity. |
| Degradation of Reagents | Ensure that all reagents, especially those that are sensitive to air or moisture, are handled under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Issues with the Final Condensation Step
The final step, the condensation of the diamine with the quinoxaline core, is often challenging.
| Potential Cause | Recommended Solution |
| Poor Solubility of Starting Materials | Choose a solvent system in which both the diamine and the quinoxaline derivative have good solubility at the reaction temperature. Aprotic polar solvents like DMF or DMSO are often used. |
| Steric Hindrance | The bulky nature of the reactants can slow down the reaction. The use of a suitable catalyst or higher reaction temperatures may be necessary to overcome steric hindrance. |
| Product Degradation | The final product may be sensitive to prolonged exposure to high temperatures. It is important to monitor the reaction and work it up as soon as it reaches completion. |
Experimental Protocols
A generalized protocol for the synthesis of a key intermediate in the synthesis of (Rac)-BMS-345541 is provided below.
Synthesis of the N-Boc protected diamine:
-
To a solution of the starting ketone in a suitable solvent (e.g., methanol), add the amine hydrochloride salt.
-
Cool the mixture to 0 °C and add sodium cyanoborohydride in portions.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC until the starting ketone is consumed.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A generalized workflow for the synthesis of (Rac)-BMS-345541, highlighting key troubleshooting points.
Caption: A decision tree for troubleshooting low yields in the final condensation step of the synthesis.
Technical Support Center: (Rac)-BMS-1 Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (Rac)-BMS-1 in DMSO and other solvents. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in DMSO?
A1: For optimal stability, this compound in DMSO should be stored at 4°C for short-term use (up to 2 weeks) and at -80°C for long-term storage (up to 6 months)[1].
Q2: Can I store this compound in solvents other than DMSO?
A2: While specific stability data for this compound in other organic solvents is limited, its biphenyl core structure suggests it is likely soluble in common organic solvents such as ethanol, methanol, and benzene[2][3][4]. However, its stability in these solvents has not been empirically determined. It is recommended to perform a stability study before long-term storage in any solvent other than DMSO.
Q3: How can I assess the stability of this compound in my solvent of choice?
A3: A stability study using a validated analytical method, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), is the most reliable way to determine the stability of this compound in a specific solvent. This involves analyzing the sample at various time points and under different storage conditions to monitor for any degradation.
Q4: What are the potential degradation pathways for this compound?
A4: As a small molecule with a biphenyl structure, this compound may be susceptible to degradation through oxidation, hydrolysis, and photolysis under stress conditions[5]. Forced degradation studies can help identify the specific degradation products and pathways.
Q5: How does this compound exert its biological effect?
A5: this compound is a small molecule inhibitor of the Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction. By blocking this interaction, it can restore the activity of T-cells that have been suppressed by cancer cells, thereby enhancing the anti-tumor immune response.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility in Aqueous Solutions | This compound is a hydrophobic molecule with low water solubility. | Prepare a concentrated stock solution in an appropriate organic solvent like DMSO first, and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Precipitation Upon Dilution | The compound may be crashing out of solution when the solvent composition changes, especially when diluting a concentrated organic stock into an aqueous buffer. | Try diluting the stock solution in a stepwise manner. Consider using a co-solvent or a formulation containing excipients that can improve solubility. |
| Unexpected Degradation in Experiments | The compound may be unstable under the specific experimental conditions (e.g., pH, temperature, presence of certain reagents). | Review the experimental protocol for any harsh conditions. Perform a preliminary stability test of this compound under your specific experimental conditions to confirm its stability. |
| Inconsistent Results | This could be due to variability in sample preparation, storage, or analysis. | Ensure consistent and validated protocols are used for sample handling and analysis. Use fresh solutions whenever possible and adhere to recommended storage conditions. |
| Peak Broadening or Tailing in HPLC Analysis | This can be caused by issues with the HPLC column, mobile phase, or interactions between the analyte and the stationary phase. | Check the column's performance and regenerate or replace it if necessary. Optimize the mobile phase composition and pH. Ensure the sample is fully dissolved in the mobile phase before injection. |
Data Presentation
Table 1: Quantitative Stability of this compound in DMSO
| Storage Temperature | Duration | Stability | Reference |
| 4°C | 2 weeks | Stable | [1] |
| -80°C | 6 months | Stable | [1] |
| -20°C (as powder) | 2 years | Stable | [1] |
Table 2: Qualitative Solubility of Biphenyl Compounds in Various Organic Solvents
(Note: This table provides general solubility information for biphenyl, the core structure of this compound, as a reference for solvent selection. Specific solubility of this compound may vary.)
| Solvent | Solubility | Reference |
| Ethanol | Soluble | [3][4] |
| Methanol | Very Soluble | [3][4] |
| Benzene | Very Soluble | [3] |
| Carbon Tetrachloride | Very Soluble | [3] |
| Ethyl Ether | Soluble | [3] |
| Water | Insoluble | [2][3] |
Experimental Protocols
Protocol: Stability Assessment of this compound in Various Solvents using HPLC-MS
1. Objective: To determine the stability of this compound in selected organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile) under different storage conditions.
2. Materials:
-
This compound
-
HPLC-grade solvents: DMSO, Ethanol, Methanol, Acetonitrile
-
HPLC-grade water
-
Formic acid (for mobile phase)
-
HPLC system with a UV detector and a Mass Spectrometer (MS)
-
Analytical column (e.g., C18)
-
Autosampler vials
-
Controlled temperature chambers/incubators
3. Sample Preparation:
-
Prepare a stock solution of this compound in each of the selected solvents at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solutions into multiple autosampler vials for each storage condition and time point to avoid repeated freeze-thaw cycles.
4. Storage Conditions and Time Points:
-
Long-term: -20°C and 4°C
-
Accelerated: 25°C and 40°C
-
Time points: 0, 1, 2, 4, 8, and 12 weeks (adjust as needed based on preliminary results).
5. HPLC-MS Analysis:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Develop a suitable gradient to achieve good separation of the parent compound from any potential degradants.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
UV Detection: Monitor at an appropriate wavelength determined by a UV scan of this compound.
-
MS Detection: Use electrospray ionization (ESI) in positive ion mode. Monitor the parent ion of this compound and scan for potential degradation products.
6. Data Analysis:
-
At each time point, analyze the samples in triplicate.
-
Calculate the percentage of this compound remaining relative to the initial time point (T=0).
-
Monitor for the appearance of any new peaks, which could indicate degradation products.
-
A loss of more than 10% of the parent compound is generally considered significant degradation.
Protocol: Forced Degradation Study of this compound
1. Objective: To identify potential degradation products and pathways of this compound under stress conditions.
2. Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours (solid state and in solution).
-
Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for a defined period.
3. Procedure:
-
Prepare solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Expose the solutions to the stress conditions outlined above.
-
At the end of the exposure period, neutralize the acidic and basic samples.
-
Analyze all stressed samples by HPLC-MS using the method developed in the stability study protocol.
4. Data Analysis:
-
Compare the chromatograms of the stressed samples to that of an unstressed control.
-
Identify and characterize any significant degradation products using their mass-to-charge ratio (m/z) and fragmentation patterns from the MS data.
Mandatory Visualization
Caption: PD-1/PD-L1 Signaling Pathway and Inhibition by this compound.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. Biphenyl - Wikipedia [en.wikipedia.org]
- 3. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Is Biphenyl soluble in Methanol? [vedantu.com]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Enhancing the Efficacy of (Rac)-BMS-1 PROTACs
Welcome to the technical support center for (Rac)-BMS-1 PROTACs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experiments and improve the efficacy of your this compound based PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its target?
This compound is the racemic form of BMS-1, a ligand utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), such as D5B PROTAC.[1][2] Emerging evidence, including recent patents from Bristol Myers Squibb, strongly suggests that BMS-1 and its derivatives are potent ligands for the Receptor Tyrosine Kinase (RET) .[3][4] Therefore, PROTACs synthesized using this compound are designed to target RET for degradation.
Q2: Which E3 ligase is recruited by D5B PROTAC synthesized from this compound?
While the specific E3 ligase recruited by the "D5B PROTAC" has not been explicitly disclosed in publicly available literature, the most commonly utilized E3 ligases in PROTAC development are Cereblon (CRBN) and von Hippel-Lindau (VHL).[5][6] Therefore, it is highly probable that D5B PROTAC incorporates a ligand for either CRBN or VHL. Researchers should verify the specific E3 ligase ligand used in their D5B PROTAC construct.
Q3: What are the key factors influencing the efficacy of this compound PROTACs?
The efficacy of any PROTAC, including those derived from this compound, is multifactorial. Key determinants include:
-
Ternary Complex Formation and Stability: The ability of the PROTAC to effectively bridge the target protein (RET) and the E3 ligase is paramount for successful ubiquitination and subsequent degradation.[7]
-
Linker Composition and Length: The linker connecting the BMS-1 ligand to the E3 ligase ligand plays a crucial role in optimizing the geometry and stability of the ternary complex.[8]
-
Cellular Uptake and Permeability: As PROTACs are relatively large molecules, their ability to cross the cell membrane and reach their intracellular target is a critical factor.
-
E3 Ligase Expression Levels: The abundance of the recruited E3 ligase within the target cells can influence the rate of degradation.
-
"Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are non-productive and can inhibit the formation of the desired ternary complex, leading to reduced degradation.[3]
Troubleshooting Guides
Here are some common issues encountered during experiments with this compound PROTACs and steps to troubleshoot them.
Issue 1: Low or No Degradation of Target Protein (RET)
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | 1. Optimize Linker: Synthesize analogs with linkers of varying hydrophobicity and rigidity. Replacing PEG linkers with hydrocarbon chains or incorporating cyclic structures can improve permeability. 2. Formulation: Consider using formulation strategies like encapsulation in nanoparticles to enhance cellular uptake. 3. Permeabilization Control: In initial experiments, include a control where cells are permeabilized (e.g., with a low concentration of digitonin) to confirm that poor permeability is the issue. |
| Suboptimal Ternary Complex Formation | 1. Vary Linker Length: Synthesize a series of PROTACs with different linker lengths to identify the optimal distance and geometry for ternary complex formation. 2. Change Linker Attachment Points: Modify the points at which the linker is attached to the BMS-1 ligand or the E3 ligase ligand. 3. Co-Immunoprecipitation (Co-IP): Perform Co-IP experiments to assess the formation of the RET-PROTAC-E3 ligase complex. |
| "Hook Effect" | 1. Dose-Response Curve: Perform a wide dose-response experiment to identify the optimal concentration range for degradation. The "hook effect" will manifest as decreased degradation at higher concentrations. 2. Time-Course Experiment: Analyze degradation at different time points to understand the kinetics of the process. |
| Low E3 Ligase Expression | 1. Confirm E3 Ligase Expression: Use Western blotting or qPCR to confirm the expression levels of the target E3 ligase (e.g., CRBN, VHL) in your cell line. 2. Choose a Different Cell Line: If expression is low, consider using a cell line with higher endogenous expression of the relevant E3 ligase. |
| Protein Synthesis Rate | 1. Cycloheximide Chase Assay: Treat cells with cycloheximide to inhibit new protein synthesis and monitor the degradation of the existing protein pool by your PROTAC. This will help determine if a high synthesis rate is masking the degradation effect. |
Issue 2: Off-Target Effects or Cellular Toxicity
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inhibition by this compound Moiety | 1. Inactive Control: Synthesize a control molecule where the E3 ligase ligand is chemically modified to prevent binding to the E3 ligase. This will help differentiate between effects caused by RET inhibition versus RET degradation. 2. Compare to Parent Inhibitor: Compare the cellular phenotype to that induced by the this compound ligand alone. |
| Non-specific Protein Degradation | 1. Proteomics Analysis: Perform unbiased proteomics (e.g., mass spectrometry) to identify other proteins that may be degraded by your PROTAC. 2. Optimize PROTAC Structure: If off-target degradation is observed, further optimization of the linker and ligands may be necessary to improve selectivity. |
| General Cellular Toxicity | 1. Cell Viability Assays: Perform cell viability assays (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration of your PROTAC. 2. Lower Concentrations: Use the lowest effective concentration of the PROTAC to minimize toxicity. |
Experimental Protocols & Data
Key Experimental Workflow
Figure 1. A typical experimental workflow for evaluating and optimizing this compound PROTACs.
Detailed Methodologies
1. Western Blot for RET Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the this compound PROTAC or DMSO as a vehicle control for the desired time points (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, run on an SDS-PAGE gel, and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against RET overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment and Lysis: Treat cells with the this compound PROTAC at the optimal degradation concentration for a shorter time point (e.g., 1-4 hours). Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against either the E3 ligase (e.g., anti-VHL or anti-CRBN) or an epitope tag on an overexpressed E3 ligase or RET, pre-coupled to protein A/G beads.
-
Washing and Elution: Wash the beads several times to remove non-specific binding proteins. Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against RET and the E3 ligase to confirm the presence of the ternary complex.
3. In Vitro Ubiquitination Assay
-
Reaction Setup: In a reaction tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase complex (e.g., VHL-Elongin B/C or DDB1-CRBN), recombinant RET protein, and ATP in an appropriate reaction buffer.
-
PROTAC Addition: Add the this compound PROTAC at various concentrations.
-
Ubiquitin Addition: Add ubiquitin (often biotin- or HA-tagged for detection).
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Detection: Stop the reaction and analyze the ubiquitination of RET by Western blot using an anti-RET antibody or an antibody against the ubiquitin tag (e.g., streptavidin-HRP for biotin-ubiquitin). An increase in higher molecular weight bands corresponding to poly-ubiquitinated RET indicates successful PROTAC activity.
Quantitative Data Summary
The following table summarizes hypothetical but representative data for a series of this compound PROTACs with varying linker lengths, illustrating how linker modification can impact efficacy.
| PROTAC ID | Linker Length (atoms) | RET Binding Affinity (Kd, nM) | E3 Ligase Binding Affinity (Kd, nM) | RET Degradation (DC50, nM) | Max Degradation (Dmax, %) |
| D5B-L1 | 8 | 15 | 120 | >1000 | <20 |
| D5B-L2 | 12 | 18 | 110 | 150 | 75 |
| D5B-L3 | 16 | 20 | 130 | 25 | >90 |
| D5B-L4 | 20 | 22 | 140 | 80 | 85 |
| D5B-L5 | 24 | 25 | 150 | 200 | 60 |
Data are hypothetical and for illustrative purposes only.
Signaling Pathway & Logical Relationships
PROTAC Mechanism of Action
Figure 2. Mechanism of action for a this compound PROTAC targeting RET protein for degradation.
Troubleshooting Logic Tree
Figure 3. A decision tree for troubleshooting low efficacy of this compound PROTACs.
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. bmglabtech.com [bmglabtech.com]
- 8. scienceopen.com [scienceopen.com]
Overcoming off-target effects of (Rac)-BMS-1
Welcome to the technical support center for (Rac)-BMS-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, with a focus on understanding and overcoming potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the racemic mixture of BMS-1, a small molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) protein-protein interaction.[1] Its on-target mechanism involves binding to PD-L1, inducing its dimerization, and thereby preventing its interaction with the PD-1 receptor on T-cells.[2][3] This disruption of the PD-1/PD-L1 signaling pathway is intended to restore anti-tumor immunity.[4]
Q2: What is the difference between this compound and BMS-1?
A2: this compound is a racemic mixture, meaning it contains equal amounts of both enantiomers of the BMS-1 molecule. BMS-1 refers to a specific enantiomer. For research purposes, it is crucial to be aware of which form is being used, as different enantiomers can have different biological activities and off-target profiles.
Q3: What are the known on-target effects of this compound?
A3: The primary on-target effect of this compound is the blockade of the PD-1/PD-L1 interaction.[1] This leads to the activation of T-cells that were previously suppressed by the tumor microenvironment, resulting in enhanced anti-tumor immune responses.[5][6] In cell-based assays, this can be observed as increased T-cell proliferation and cytokine production (e.g., IFN-γ) in the presence of PD-L1-expressing tumor cells.[2]
Q4: Is there any information on the off-target effects of this compound?
Troubleshooting Guide
This guide provides solutions to common problems that may be encountered during experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50/EC50 values in cell-based assays. | 1. Cell line variability (e.g., passage number, confluency).2. Assay setup variability (e.g., incubation time, reagent concentrations).3. Compound stability or solubility issues. | 1. Use cells with a consistent passage number and seed at a standardized density.2. Strictly adhere to a detailed, validated experimental protocol.3. Ensure complete solubilization of this compound in the appropriate solvent (e.g., DMSO) and prepare fresh dilutions for each experiment. |
| Unexpected cytotoxicity in control cell lines that do not express PD-L1. | Potential off-target cytotoxic effect. | 1. Test this compound on a panel of cell lines with varying levels of PD-L1 expression to differentiate on-target from off-target cytotoxicity.2. Perform a dose-response curve to determine if the cytotoxicity occurs at concentrations significantly different from the on-target IC50 for PD-1/PD-L1 inhibition.3. Consider using a structurally unrelated PD-1/PD-L1 inhibitor as a control to see if the same effect is observed. |
| Lack of T-cell activation in a co-culture assay with PD-L1 positive tumor cells. | 1. Suboptimal assay conditions (e.g., effector-to-target ratio, incubation time).2. Low levels of PD-L1 expression on tumor cells.3. T-cells are not appropriately pre-activated.4. The compound is inactive or degraded. | 1. Optimize the effector-to-target ratio and the duration of the co-culture.2. Confirm PD-L1 expression on tumor cells using flow cytometry or western blotting.3. Ensure T-cells are properly activated (e.g., with anti-CD3/CD28 antibodies) before the assay.4. Verify the integrity and activity of the this compound compound. |
| In vivo tumor model shows anti-tumor activity, but with unexpected toxicity. | Potential off-target effects leading to systemic toxicity. | 1. Conduct a dose-escalation study to determine the maximum tolerated dose (MTD).2. Monitor animals closely for signs of toxicity (e.g., weight loss, behavioral changes).3. Perform histopathological analysis of major organs at the end of the study to identify any tissue damage.4. Consider an intermittent dosing schedule, which has been shown to mitigate toxicities for other small molecule inhibitors.[7] |
Quantitative Data
The following table summarizes the available quantitative data for the on-target activity of BMS-1.
| Parameter | Value | Assay Type | Reference |
| IC50 | ~6 nM | PD-1/PD-L1 protein-protein interaction assay | [8] |
| IC50 Range | 6 - 100 nM | PD-1/PD-L1 protein-protein interaction assay | [1] |
Signaling Pathways and Experimental Workflows
PD-1/PD-L1 Signaling Pathway
The diagram below illustrates the on-target signaling pathway of this compound. Under normal conditions, the binding of PD-L1 on tumor cells to the PD-1 receptor on T-cells leads to the suppression of T-cell activity. This compound blocks this interaction, thereby restoring T-cell function.
Experimental Workflow for Assessing Off-Target Cytotoxicity
This workflow outlines a general approach to distinguish on-target from potential off-target cytotoxic effects of this compound.
Key Experimental Protocols
In Vitro Cell Proliferation Assay (MTS-based)
This protocol is adapted from methodologies used for assessing the effect of PD-1/PD-L1 inhibitors on cell viability.[8]
Objective: To determine the cytotoxic or anti-proliferative effects of this compound on a panel of cancer cell lines.
Materials:
-
This compound
-
DMSO (for stock solution)
-
Cancer cell lines (PD-L1 positive and negative)
-
96-well cell culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 1,000-2,000 cells per well in a 96-well plate in a volume of 100 µL of complete medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in the appropriate test medium (e.g., DMEM with 1% FBS) to achieve the desired final concentrations.
-
Add the diluted compound or vehicle control (medium with the same percentage of DMSO) to the wells in triplicate.
-
Incubate for 72 hours.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic model).
-
In Vivo Tumor Model Protocol
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a syngeneic mouse tumor model.[4]
Objective: To assess the anti-tumor activity of this compound in an immunocompetent mouse model.
Materials:
-
This compound
-
Vehicle for in vivo administration (e.g., 0.5% CMC-Na in sterile water)
-
Syngeneic tumor cells (e.g., MC38, CT26)
-
6-8 week old immunocompetent mice (e.g., C57BL/6 or BALB/c)
-
Sterile PBS
-
Syringes and needles
-
Digital calipers
Procedure:
-
Tumor Cell Implantation:
-
Harvest tumor cells during their logarithmic growth phase.
-
Wash cells with sterile PBS and resuspend at a concentration of 2-5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth every 2-3 days using digital calipers.
-
Calculate tumor volume using the formula: Volume = (length × width²)/2.
-
When tumors reach an average volume of ~100 mm³, randomize the mice into treatment and vehicle control groups.
-
-
Compound Administration:
-
Prepare the dosing solution of this compound in the appropriate vehicle.
-
Administer this compound or vehicle to the mice according to the planned dosing schedule (e.g., daily intraperitoneal injection).
-
-
Monitoring and Endpoint:
-
Measure tumor volumes and body weights every 2-3 days.
-
Monitor the general health of the mice.
-
At the end of the study (e.g., after 14-21 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, flow cytometry of tumor-infiltrating lymphocytes, histopathology).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Compare the tumor growth between the treatment and vehicle groups using appropriate statistical tests.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Roles of PD-1/PD-L1 Pathway: Signaling, Cancer, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of BMS-986260, a Potent, Selective, and Orally Bioavailable TGFβR1 Inhibitor as an Immuno-oncology Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Technical Support Center: (Rac)-BMS-1 PROTAC Degradation Assay Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (Rac)-BMS-1 as a ligand to synthesize PROTACs for targeted protein degradation. The primary focus is on the degradation of Programmed Death-Ligand 1 (PD-L1), a known target of BMS-1, through the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase, a common strategy for PROTACs derived from BMS ligands.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in a PROTAC?
This compound is the racemic form of BMS-1, a small molecule inhibitor of the PD-1/PD-L1 interaction. In the context of a PROTAC (Proteolysis-Targeting Chimera), this compound serves as the "warhead" or "target protein ligand" that specifically binds to the target protein, PD-L1. This binding is the first step in the PROTAC-mediated degradation pathway.
Q2: What is the mechanism of action for a PROTAC synthesized from this compound?
A PROTAC synthesized from this compound is a heterobifunctional molecule. One end, the BMS-1 moiety, binds to PD-L1. The other end consists of a ligand that recruits an E3 ubiquitin ligase, such as CRBN. By bringing PD-L1 and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E2 conjugating enzyme to lysine residues on the surface of PD-L1. This polyubiquitination marks PD-L1 for recognition and subsequent degradation by the 26S proteasome.[1]
Q3: Which E3 ligase is recruited by a PROTAC derived from this compound?
While the specific PROTAC denoted as "D5B PROTAC" has an unspecified E3 ligase in publicly available data, a common and successful strategy for PD-L1 targeting PROTACs using BMS-derived ligands is the recruitment of the Cereblon (CRBN) E3 ligase.[2][3] Therefore, this guide will focus on troubleshooting for CRBN-based PROTACs.
Q4: What are the key parameters to assess the efficiency of my this compound based PROTAC?
The two primary parameters to quantify the effectiveness of a PROTAC are:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achievable with the PROTAC.
These values are typically determined by generating a dose-response curve from a degradation assay.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or Low PD-L1 Degradation | 1. Poor Cell Permeability: The PROTAC molecule may not be efficiently entering the cells. | - Perform a cellular uptake assay (e.g., using radiolabeled or fluorescently tagged PROTACs).- Optimize the linker of the PROTAC to improve its physicochemical properties. |
| 2. Inefficient Ternary Complex Formation: The PROTAC may not be effectively bridging PD-L1 and the CRBN E3 ligase. | - Conduct a ternary complex formation assay (e.g., AlphaLISA, TR-FRET, or SPR).- Modify the linker length and composition to allow for a more favorable interaction between PD-L1 and CRBN. | |
| 3. Low Expression of CRBN in the Cell Line: The chosen cell line may have insufficient levels of the CRBN E3 ligase. | - Verify CRBN expression levels in your cell line via Western blot or qPCR.- Consider using a cell line with higher endogenous CRBN expression or overexpressing CRBN. | |
| 4. Target Protein is Short-Lived: The natural turnover rate of PD-L1 is too high to observe significant degradation. | - Determine the half-life of PD-L1 in your cell line using a protein synthesis inhibitor like cycloheximide. If the half-life is very short, achieving high levels of degradation may be challenging. | |
| "Hook Effect" Observed (Decreased Degradation at High PROTAC Concentrations) | Formation of Binary Complexes: At high concentrations, the PROTAC can form separate binary complexes with PD-L1 and CRBN, preventing the formation of the productive ternary complex. | - This is a characteristic of many PROTACs and confirms the mechanism of action.- For in vitro experiments, ensure you test a wide range of concentrations to generate a full dose-response curve and identify the optimal concentration range. |
| Off-Target Protein Degradation | 1. Promiscuous Binding of BMS-1: The BMS-1 warhead may be binding to other proteins with similar structural motifs. | - Perform proteome-wide analysis (e.g., mass spectrometry-based proteomics) to identify other degraded proteins.- If significant off-targets are identified, medicinal chemistry efforts may be needed to improve the selectivity of the BMS-1 warhead. |
| 2. Neo-substrate Recruitment by CRBN: The PROTAC-CRBN complex may recruit and degrade other proteins that are not natural substrates of CRBN. | - This is an inherent property of some CRBN-based PROTACs. Proteomics can help identify these off-targets.- Consider using a different E3 ligase recruiter in your PROTAC design. | |
| Inconsistent Results Between Experiments | 1. Variability in Cell Culture Conditions: Differences in cell passage number, confluency, or serum concentration can affect protein expression and degradation. | - Standardize cell culture protocols, including seeding density and passage number.- Ensure consistent serum lots, as growth factor levels can influence protein expression. |
| 2. Reagent Instability: The PROTAC molecule may be degrading in solution. | - Prepare fresh stock solutions of the PROTAC and store them appropriately (typically at -20°C or -80°C).- Avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The following table provides a general overview of the types of quantitative data you should aim to collect for your this compound based PROTAC. Actual values will be experiment-specific.
| Parameter | Description | Typical Range for Effective PROTACs |
| DC50 (Degradation) | Concentration for 50% target degradation. | Sub-micromolar to low micromolar |
| Dmax (Degradation) | Maximum percentage of target degradation. | >80% |
| Ternary Complex KD | Dissociation constant of the POI-PROTAC-E3 ligase complex. | Nanomolar to low micromolar |
| Cellular Uptake (IC50) | Concentration for 50% intracellular target engagement. | Varies depending on assay and compound |
Experimental Protocols
Western Blotting for PD-L1 Degradation
This protocol is a standard method to quantify the amount of PD-L1 protein in cells after treatment with the PROTAC.
Materials:
-
Cell line expressing PD-L1 (e.g., MDA-MB-231)
-
This compound derived PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PD-L1
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours). Include a positive control with a known degrader and a negative control with a proteasome inhibitor (e.g., 10 µM MG132) pre-treatment for 1-2 hours before adding the PROTAC.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PD-L1 antibody and the loading control antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the PD-L1 signal to the loading control.
-
Plot the normalized PD-L1 levels against the PROTAC concentration to determine the DC50 and Dmax.
-
Ternary Complex Formation Assay (AlphaLISA)
This is a bead-based proximity assay to detect the formation of the PD-L1-PROTAC-CRBN ternary complex.
Materials:
-
Recombinant human PD-L1 protein (tagged, e.g., with His-tag)
-
Recombinant human CRBN-DDB1 complex (tagged, e.g., with GST-tag)
-
This compound derived PROTAC
-
AlphaLISA anti-His acceptor beads
-
AlphaLISA anti-GST donor beads
-
AlphaLISA buffer
-
384-well microplate
-
AlphaLISA-compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC in AlphaLISA buffer.
-
-
Assay Setup:
-
In a 384-well plate, add the recombinant PD-L1-His, CRBN-GST, and the PROTAC at various concentrations.
-
Incubate at room temperature for 1 hour to allow for complex formation.
-
-
Bead Addition:
-
Add the anti-His acceptor beads and incubate for 1 hour.
-
Add the anti-GST donor beads and incubate for 1 hour in the dark.
-
-
Signal Detection:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
-
Data Analysis:
-
A bell-shaped curve is expected, where the signal increases with PROTAC concentration as the ternary complex forms and then decreases at higher concentrations due to the "hook effect". The peak of the curve indicates the optimal concentration for ternary complex formation.
-
Visualizations
Caption: Mechanism of this compound PROTAC-mediated degradation of PD-L1.
Caption: Experimental workflow for this compound PROTAC degradation assay.
Caption: Troubleshooting flowchart for low PD-L1 degradation.
References
- 1. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond inhibition against the PD-1/PD-L1 pathway: development of PD-L1 inhibitors targeting internalization and degradation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Challenges in working with racemic mixtures of BMS-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with racemic mixtures of BMS-1.
Frequently Asked Questions (FAQs)
Q1: What is BMS-1 and what is its mechanism of action?
A1: BMS-1 is a small-molecule inhibitor of the Programmed cell death protein 1/Programmed death-ligand 1 (PD-1/PD-L1) protein-protein interaction, with an IC50 value typically between 6 and 100 nM.[1] By blocking this interaction, BMS-1 disrupts a key immune checkpoint pathway, which can reverse the exhaustion of immune cells like T-cells and Natural Killer (NK) cells and restore their cytotoxic activity against tumor cells.[1] Its primary mechanism is to prevent PD-L1 from binding to the PD-1 receptor, thereby inhibiting downstream signaling that suppresses immune responses.[1][2]
Q2: What is a racemic mixture and why is it relevant for BMS-1?
A2: A racemic mixture contains equal amounts of two enantiomers, which are molecules that are non-superimposable mirror images of each other.[3] BMS-1 possesses a chiral center, meaning it can exist as two distinct enantiomers. Unless synthesized using specific asymmetric techniques, BMS-1 is often produced as a 1:1 racemic mixture. This is critical because enantiomers can have different pharmacological, pharmacokinetic, and toxicological properties, even though they share identical physical properties like melting point and solubility in achiral environments.[4][5]
Q3: Can the two enantiomers of BMS-1 have different biological activities?
A3: Yes, it is highly probable. Enantiomers interact differently with other chiral molecules, such as biological receptors and enzymes.[5][6] One enantiomer of BMS-1 may bind to the PD-L1 protein with higher affinity and therefore be responsible for the majority of the inhibitory activity, while the other enantiomer (the distomer) may be less active, inactive, or even contribute to off-target effects. This makes understanding the activity of individual enantiomers crucial for accurate experimental interpretation and drug development.
Troubleshooting Guides
Problem 1: High variability in experimental results (e.g., cell viability, signaling pathway modulation).
| Possible Cause | Troubleshooting Steps |
| Different Enantiomer Activity | The observed effect is the average of two potentially different activities. The ratio of enantiomers might not be exactly 1:1, or there could be slight batch-to-batch variations. Consider resolving the enantiomers or purchasing an enantiomerically pure version if available. |
| Racemization | The compound may be racemizing (converting from one enantiomer to the other) under specific experimental conditions (e.g., pH, temperature, solvent).[7] Analyze the enantiomeric excess (ee) of your sample before and after the experiment using chiral chromatography to check for stability. |
| Achiral Assay Conditions | Standard assays may not differentiate between enantiomers. If you suspect different activities, a competitive binding assay with a known chiral ligand or structural biology studies (e.g., co-crystallization) may be necessary to probe enantiomer-specific interactions. |
Problem 2: Low or inconsistent potency (IC50) compared to literature values.
| Possible Cause | Troubleshooting Steps |
| Use of Racemic Mixture | Published IC50 values might be for a single, more active enantiomer. Since a racemic mixture is 50% of the active form (assuming the other is inactive), you may observe a roughly two-fold higher IC50 value. |
| Inaccurate Concentration | Verify the concentration of your stock solution. Ensure complete dissolution of the compound. |
| Assay Sensitivity | The sensitivity of your assay might not be optimal. Review and optimize parameters such as incubation time, cell density, and reagent concentrations. For instance, in cell proliferation assays, an incubation time of 72 hours is often used.[2] |
Experimental Protocols
Protocol 1: Determination of Enantiomeric Excess using Chiral HPLC
This protocol provides a general workflow for analyzing the enantiomeric composition of a BMS-1 sample.
-
Column Selection : Choose a chiral stationary phase (CSP) column suitable for separating compounds similar to BMS-1. Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are common starting points.
-
Sample Preparation :
-
Prepare a stock solution of racemic BMS-1 at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Prepare your experimental sample at the same concentration. The sample solvent should be compatible with the mobile phase to avoid peak distortion.[8]
-
-
Mobile Phase Screening :
-
Method Optimization :
-
Analysis and Calculation :
-
Inject your experimental sample.
-
Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2) of the two enantiomers: % ee = (|A1 - A2| / (A1 + A2)) * 100
-
Protocol 2: General Workflow for Chiral Resolution via Diastereomeric Salt Crystallization
This method is used to separate the enantiomers of a racemic mixture.
-
Resolving Agent Selection : Since BMS-1 has a carboxylic acid group, a chiral base (e.g., (S)-(-)-α-methylbenzylamine, brucine, or strychnine) can be used as a resolving agent.[7][9]
-
Salt Formation :
-
Dissolve the racemic BMS-1 (1 equivalent) in a suitable solvent (e.g., methanol or ethanol).
-
In a separate flask, dissolve the chiral resolving agent (0.5-1.0 equivalents) in the same solvent.[7]
-
Slowly add the resolving agent solution to the BMS-1 solution with stirring.
-
-
Crystallization :
-
Isolation and Purification :
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Analyze the enantiomeric purity of the crystallized material using the chiral HPLC method described above. Multiple recrystallizations may be needed to achieve high diastereomeric purity.
-
-
Liberation of the Enantiomer :
-
Dissolve the purified diastereomeric salt in water.
-
Acidify the solution (e.g., with HCl) to protonate the chiral amine and liberate the free acid form of the single BMS-1 enantiomer.
-
Extract the pure enantiomer using an organic solvent.
-
Visualizations
BMS-1 Signaling Pathway
Caption: Mechanism of action of BMS-1 in the PD-1/PD-L1 immune checkpoint pathway.
Workflow for Handling Racemic BMS-1
Caption: Decision-making workflow for experiments involving racemic BMS-1.
Relationship Between Stereoisomers
Caption: Classification of stereoisomers relevant to chiral molecules like BMS-1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. byjus.com [byjus.com]
- 4. Properties of Enantiomers and Distreiomers | Isomerism [pw.live]
- 5. rroij.com [rroij.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Racemic Modification and Resolution of Racemic Mixture | Pharmaguideline [pharmaguideline.com]
Technical Support Center: (Rac)-BMS-1 Quality Control and Purity Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity analysis of (Rac)-BMS-1.
Section 1: Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Issue: Poor Peak Shape (Tailing or Fronting)
-
Possible Causes & Solutions:
| Cause | Solution |
| Column Overload | Reduce the sample concentration or injection volume. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic state. For this compound, a slightly acidic to neutral pH is a good starting point. |
| Secondary Interactions with Silica | Use a high-purity silica column or add a competing amine (e.g., triethylamine) to the mobile phase to block active silanol groups. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the column. |
Issue: Inconsistent Retention Times
-
Possible Causes & Solutions:
| Cause | Solution |
| Fluctuations in Mobile Phase Composition | Ensure accurate and consistent mobile phase preparation. Use a gradient proportioning valve test to check for pump malfunction. |
| Temperature Variations | Use a column oven to maintain a constant temperature throughout the analysis. |
| Pump Malfunction (Inaccurate Flow Rate) | Check for leaks, and worn pump seals, and ensure proper pump priming. Calibrate the pump flow rate. |
| Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before each injection, especially for gradient methods. |
Issue: Extraneous or Ghost Peaks
-
Possible Causes & Solutions:
| Cause | Solution |
| Contaminated Mobile Phase or Solvents | Use high-purity, HPLC-grade solvents and freshly prepared mobile phase. |
| Sample Carryover | Implement a robust needle wash protocol in the autosampler. Inject a blank solvent after a high-concentration sample to check for carryover. |
| Degradation of Sample in Autosampler | Use a cooled autosampler to prevent sample degradation, especially if this compound is found to be unstable at room temperature. |
| Air Bubbles in the System | Degas the mobile phase thoroughly before use. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Issue: Poor Ionization/Low Signal Intensity
-
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Ionization Mode | This compound, with its tertiary amine, is expected to ionize well in positive electrospray ionization (ESI+) mode. Confirm this is the selected mode. |
| Mobile Phase Incompatibility | Avoid non-volatile buffers like phosphate. Use volatile mobile phase additives such as formic acid or ammonium formate to enhance ionization. |
| Ion Suppression | Dilute the sample to reduce matrix effects. Optimize the chromatography to separate this compound from co-eluting, ion-suppressing compounds. |
| MS Source Contamination | Clean the mass spectrometer source, including the capillary and ion transfer optics. |
Issue: Inaccurate Mass Measurement
-
Possible Causes & Solutions:
| Cause | Solution |
| Instrument Calibration | Calibrate the mass spectrometer regularly using an appropriate calibration standard. |
| High Sample Concentration | High analyte concentration can lead to space-charging effects. Dilute the sample to an appropriate concentration. |
| Interfering Ions | Improve chromatographic separation to resolve isobaric interferences. |
Chiral Separation
Issue: No or Poor Enantiomeric Resolution
-
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect Chiral Stationary Phase (CSP) | Screen different types of CSPs (e.g., polysaccharide-based, protein-based) to find one that provides selectivity for this compound. |
| Inappropriate Mobile Phase | Optimize the mobile phase composition. For polysaccharide-based CSPs, varying the alcohol modifier (e.g., ethanol, isopropanol) in the mobile phase can significantly impact resolution. |
| Low Temperature | Perform the separation at a lower temperature to enhance enantioselectivity. |
| Flow Rate Too High | Reduce the flow rate to allow for better interaction between the enantiomers and the CSP. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a suitable starting HPLC method for the purity analysis of this compound?
A1: A good starting point for purity analysis of this compound would be a reversed-phase HPLC method. Based on its structure (a biphenyl and N-phenylpiperidine derivative), a C18 or a Phenyl column would be appropriate.
-
Example Method:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Gradient: Start with a lower percentage of Mobile Phase B and gradually increase it. A starting point could be 30-70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by the UV spectrum of this compound (likely around 254 nm).
-
Temperature: 30 °C
-
Q2: How can I confirm the identity of this compound?
A2: A combination of techniques should be used for unambiguous identification:
-
LC-MS: Provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
NMR Spectroscopy: 1H and 13C NMR will provide detailed structural information, confirming the connectivity of the atoms.
-
Reference Standard: The most definitive way is to compare the retention time, mass spectrum, and NMR spectrum of your sample with a certified reference standard of this compound.
Q3: What are the potential degradation pathways for this compound?
A3: Based on its chemical structure, which contains ether and ester functionalities, this compound may be susceptible to degradation under certain conditions:
-
Hydrolysis: The ester linkage could be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The tertiary amine and the electron-rich aromatic rings could be sites of oxidation.
-
Photodegradation: Aromatic compounds can be sensitive to light.
Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions are recommended to identify potential degradation products.[1][2][3][4][5]
Q4: How do I separate the enantiomers of this compound?
A4: Chiral HPLC is the most common method for separating enantiomers. You will need a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good first choice for screening.
-
Example Chiral Method:
-
Column: Chiralpak® AD-H or Chiralcel® OD-H
-
Mobile Phase: A mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol or ethanol. The ratio will need to be optimized.
-
Flow Rate: Typically lower than standard HPLC, e.g., 0.5 - 1.0 mL/min.
-
Detection: UV.
-
Section 3: Experimental Protocols
Protocol for HPLC Purity Analysis
-
Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0 30 15 70 20 70 21 30 | 25 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Integrate the peak areas of all observed peaks. Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
Protocol for LC-MS Identity Confirmation
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in the initial mobile phase composition.
-
LC-MS Conditions:
-
Use the same HPLC conditions as in Protocol 3.1.
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive mode.
-
Scan Range: m/z 100-1000.
-
Source Parameters: Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for maximum signal of the target ion.
-
-
Data Analysis: Extract the ion chromatogram for the expected m/z of the protonated this compound molecule ([M+H]+). Confirm that the major peak in the chromatogram corresponds to this m/z.
Protocol for Chiral HPLC Separation
-
Sample Preparation: Dissolve this compound in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Column: Chiralpak® AD-H, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: Hexane/Isopropanol (80:20, v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis: If successful, two separated peaks corresponding to the two enantiomers should be observed. The relative peak areas can be used to determine the enantiomeric ratio.
Section 4: Visualizations
Caption: Experimental workflow for this compound quality control.
Caption: Simplified signaling pathway of BMS-1 as a PD-1/PD-L1 inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. ijsdr.org [ijsdr.org]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. acdlabs.com [acdlabs.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to (Rac)-BMS-1 and the Potential Activity of its Pure Enantiomers
An Objective Analysis of Racemic BMS-1 in the Context of Stereoisomerism and Drug Activity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comprehensive overview of the known biological activity of racemic (Rac)-BMS-1. To date, there is no publicly available experimental data directly comparing the activity of this compound with its purified (S)- and (R)-enantiomers. This document, therefore, summarizes the existing data for the racemate and discusses the potential for differential activity between the enantiomers based on established principles of stereochemistry in pharmacology. The experimental protocols described are those that would be employed for such a comparative analysis.
Introduction to BMS-1 and Chirality
BMS-1 is a small molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction, a critical immune checkpoint pathway.[1][2] By blocking this interaction, BMS-1 can restore T-cell activity against tumor cells. BMS-1 possesses a chiral center, meaning it exists as two non-superimposable mirror images, the (S)- and (R)-enantiomers. The commercially available and most studied form is the racemic mixture, this compound, which contains equal amounts of both enantiomers.
In pharmacology, it is a well-established principle that enantiomers of a chiral drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to off-target effects. Therefore, understanding the activity of the individual enantiomers of BMS-1 is crucial for a complete characterization of its therapeutic potential.
This compound: Known Biological Activity
This compound has been shown to inhibit the PD-1/PD-L1 interaction with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range.[1][2] This activity is believed to be the basis for its potential as an anti-cancer agent.
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | PD-1/PD-L1 Interaction | Biochemical Assay | 6 |
The PD-1/PD-L1 Signaling Pathway and the Mechanism of Action of BMS-1
The interaction between PD-1 on activated T-cells and PD-L1 on tumor cells leads to the suppression of the T-cell's anti-tumor response. BMS-1 is designed to physically block this interaction, thereby "releasing the brakes" on the immune system and allowing T-cells to recognize and attack cancer cells.
Caption: PD-1/PD-L1 signaling pathway and BMS-1 inhibition.
Potential for Differential Activity of BMS-1 Enantiomers: A Theoretical Framework
While experimental data is lacking, the principles of stereochemistry suggest that the (S)- and (R)-enantiomers of BMS-1 may exhibit different binding affinities for PD-L1 and, consequently, different biological activities. The binding pocket of a protein is a three-dimensional chiral environment. The precise spatial arrangement of functional groups in each enantiomer will dictate how well it fits into this pocket.
It is plausible that one enantiomer of BMS-1 has a higher affinity for PD-L1 and is therefore a more potent inhibitor of the PD-1/PD-L1 interaction. The other enantiomer might have a lower affinity or interact with other off-target proteins, potentially leading to different efficacy and safety profiles.
Hypothetical Experimental Workflow for Comparative Analysis
To determine the relative activities of this compound and its pure enantiomers, a series of in vitro experiments would be necessary. The following workflow outlines a standard approach.
Caption: Hypothetical workflow for comparing BMS-1 forms.
Experimental Protocols
The following are detailed methodologies for key experiments that would be used to compare the activities of this compound and its pure enantiomers.
In Vitro PD-1/PD-L1 Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound for the PD-1/PD-L1 interaction in a biochemical assay.
-
Materials:
-
Recombinant human PD-1 and PD-L1 proteins.
-
HTRF detection reagents (e.g., anti-tag antibodies labeled with a donor and acceptor fluorophore).
-
Assay buffer.
-
384-well low-volume white plates.
-
Test compounds: this compound, (S)-BMS-1, (R)-BMS-1.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the diluted compounds to the wells of the 384-well plate.
-
Add a pre-mixed solution of recombinant human PD-1 and PD-L1 proteins to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for protein-protein interaction and inhibitor binding.
-
Add the HTRF detection reagents to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow for the detection antibody binding.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence at the acceptor and donor emission wavelengths.
-
Calculate the HTRF ratio and plot the results against the compound concentration to determine the IC50 values.
-
Cell-Based PD-1/PD-L1 Blockade Bioassay
-
Objective: To measure the ability of the compounds to block the PD-1/PD-L1 interaction on the cell surface and restore T-cell activation.
-
Materials:
-
PD-1 Effector Cells (e.g., Jurkat T cells engineered to express PD-1 and a reporter gene like luciferase under the control of an NFAT response element).
-
PD-L1 aAPC/CHO-K1 Cells (e.g., CHO-K1 cells engineered to express human PD-L1 and a T-cell receptor activator).
-
Cell culture medium and serum.
-
96-well white-walled, clear-bottom assay plates.
-
Test compounds: this compound, (S)-BMS-1, (R)-BMS-1.
-
Luminescence detection reagent.
-
-
Procedure:
-
Culture the PD-1 Effector Cells and PD-L1 aAPC/CHO-K1 Cells according to standard protocols.
-
On the day of the assay, prepare serial dilutions of the test compounds in cell culture medium.
-
Plate the PD-L1 aAPC/CHO-K1 cells in the 96-well plate and allow them to adhere.
-
Add the diluted test compounds to the wells containing the PD-L1 aAPC/CHO-K1 cells.
-
Add the PD-1 Effector Cells to each well to initiate the co-culture.
-
Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 6 hours) to allow for cell-cell interaction and T-cell activation.
-
Add the luminescence detection reagent to each well.
-
Incubate at room temperature for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader.
-
Plot the luminescence signal against the compound concentration to determine the half-maximal effective concentration (EC50) for each compound.
-
Hypothetical Data Comparison
The following table illustrates how the data from the proposed experiments could be presented to compare the activity of this compound with its pure enantiomers. This table is for illustrative purposes only as the experimental data is not currently available.
| Compound | In Vitro Binding Assay (IC50, nM) | Cell-Based Functional Assay (EC50, nM) |
| This compound | [Hypothetical Value] | [Hypothetical Value] |
| (S)-BMS-1 | [Hypothetical Value] | [Hypothetical Value] |
| (R)-BMS-1 | [Hypothetical Value] | [Hypothetical Value] |
Conclusion
While this compound is a known inhibitor of the PD-1/PD-L1 interaction, a complete understanding of its pharmacological profile requires the characterization of its individual enantiomers. The principles of stereochemistry strongly suggest the potential for differential activity between the (S)- and (R)-forms of BMS-1. The experimental protocols outlined in this guide provide a clear path for future research to elucidate the specific contributions of each enantiomer to the overall activity of the racemic mixture. Such studies are essential for the rational design and development of potentially more potent and selective next-generation PD-1/PD-L1 inhibitors. Researchers in the field are encouraged to pursue these investigations to fully unlock the therapeutic potential of this chemical scaffold.
References
A Comparative Guide to RET Inhibitors for Researchers
Initial Clarification: The Case of (Rac)-BMS-1
Initial investigations into "this compound" revealed that this compound is not a RET (Rearranged during Transfection) inhibitor. Instead, this compound is the racemic mixture of BMS-1, a small molecule inhibitor of the PD-1/PD-L1 interaction.[1][2][3] The PD-1/PD-L1 pathway is a critical immune checkpoint that regulates T-cell activation, and its inhibition is a cornerstone of cancer immunotherapy.[2] In contrast, RET inhibitors are targeted therapies designed to block the signaling of the RET receptor tyrosine kinase, which can be oncogenically activated by mutations or fusions.[4][5]
Given this fundamental difference in mechanism of action, a direct comparison of this compound with RET inhibitors is not scientifically meaningful. Therefore, this guide will focus on a comparative analysis of established first and second-generation RET inhibitors: the multi-kinase inhibitors (MKIs) vandetanib and cabozantinib, and the highly selective RET inhibitors selpercatinib and pralsetinib.
Introduction to RET Inhibition in Oncology
The RET proto-oncogene is a critical driver in various cancers, including medullary thyroid carcinoma (MTC) and non-small cell lung cancer (NSCLC), through activating point mutations or chromosomal rearrangements.[4][5] This has led to the development of tyrosine kinase inhibitors (TKIs) that target RET. The first-generation RET-targeting agents, such as vandetanib and cabozantinib, are multi-kinase inhibitors with activity against RET and other kinases like VEGFR.[5][6] While clinically active, their broader kinase inhibition profile can lead to off-target toxicities.[6] This prompted the development of second-generation, highly selective RET inhibitors like selpercatinib and pralsetinib, which have demonstrated improved efficacy and safety profiles.[7][8][9]
Comparative Efficacy and Safety of RET Inhibitors
The following tables summarize key clinical data for vandetanib, cabozantinib, selpercatinib, and pralsetinib in relevant patient populations.
Table 1: Clinical Efficacy of RET Inhibitors in Medullary Thyroid Cancer (MTC)
| Inhibitor | Trial | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Vandetanib | ZETA | Symptomatic, progressive MTC | 45% | 30.5 months |
| Cabozantinib | EXAM | Progressive MTC | 28% | 11.2 months |
| Selpercatinib | LIBRETTO-001 | RET-mutant MTC (previously treated) | 69% | 22.0 months |
| Selpercatinib | LIBRETTO-001 | RET-mutant MTC (treatment-naïve) | 73% | Not Reached |
| Pralsetinib | ARROW | RET-mutant MTC (previously treated) | 60% | Not Reached |
| Pralsetinib | ARROW | RET-mutant MTC (treatment-naïve) | 71% | Not Reached |
Data from multiple sources.[10][11][12][13]
Table 2: Clinical Efficacy of RET Inhibitors in RET Fusion-Positive Non-Small Cell Lung Cancer (NSCLC)
| Inhibitor | Trial | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Selpercatinib | LIBRETTO-001 | Previously treated | 64% | 22.1 months[8][9] |
| Selpercatinib | LIBRETTO-001 | Treatment-naïve | 84% | Not Reached |
| Pralsetinib | ARROW | Previously treated | 61% | 13.3 months[8][9] |
| Pralsetinib | ARROW | Treatment-naïve | 73% | Not Reached |
Data from multiple sources.[7][13][14] A matching-adjusted indirect comparison suggested that while outcomes were similar, selpercatinib was associated with significantly prolonged PFS and fewer grade ≥ 3 treatment-related adverse events compared to pralsetinib in NSCLC.[8][9]
Kinase Selectivity Profiles
The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic window. While multi-kinase inhibitors like cabozantinib and vandetanib target RET, they also inhibit other kinases, which can contribute to both their efficacy and toxicity. In contrast, selpercatinib and pralsetinib were specifically designed for high selectivity towards RET.
Table 3: Kinase Inhibition Profile of Selected RET Inhibitors
| Inhibitor | Primary Targets | Other Notable Targets |
| Vandetanib | RET, VEGFR2 | EGFR |
| Cabozantinib | RET, VEGFR2, MET | AXL, KIT, FLT3 |
| Selpercatinib | RET | Low off-target activity |
| Pralsetinib | RET | Low off-target activity |
Information compiled from various sources.
Mechanisms of Resistance
A significant challenge in targeted cancer therapy is the development of drug resistance. For RET inhibitors, resistance can emerge through two main mechanisms:
-
On-target resistance: This involves the acquisition of secondary mutations in the RET kinase domain that interfere with drug binding. A common site for such mutations is the "solvent front" at residue G810.[4][15][16]
-
Bypass resistance: This occurs when the cancer cells activate alternative signaling pathways to circumvent the need for RET signaling. Examples include the amplification or mutation of genes like MET or KRAS.[4][15][16]
Experimental Protocols
The evaluation of RET inhibitors involves a cascade of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.
In Vitro Kinase Assays
Objective: To determine the direct inhibitory activity of a compound against the RET kinase.
Methodology: A common method is the ADP-Glo™ Kinase Assay.[17][18] This luminescent assay quantifies the amount of ADP produced during the kinase reaction.
-
Reagents: Recombinant RET kinase, a suitable substrate (e.g., IGF1Rtide), ATP, and the test inhibitor are required.[17][18]
-
Procedure: The kinase reaction is initiated by mixing the RET enzyme, substrate, ATP, and varying concentrations of the inhibitor in a kinase assay buffer.
-
After incubation, the ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
A kinase detection reagent is then added to convert the generated ADP back to ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.
-
The intensity of the light signal is proportional to the amount of ADP produced and is inversely correlated with the activity of the RET inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated.
Cellular Proliferation Assays
Objective: To assess the effect of a RET inhibitor on the viability and proliferation of cancer cells harboring RET alterations.
Methodology: Cell viability can be measured using various methods, such as the MTS or resazurin reduction assays.[19]
-
Cell Lines: Cancer cell lines with known RET mutations (e.g., MZ-CRC-1 for MTC) or RET fusions (e.g., LC-2/ad for NSCLC) are used.[6][20]
-
Procedure: Cells are seeded in 96-well plates and treated with a range of concentrations of the RET inhibitor.
-
After a defined incubation period (e.g., 72 hours), a reagent such as MTS is added to the wells.
-
Metabolically active cells reduce the MTS tetrazolium compound into a colored formazan product.
-
The absorbance of the formazan is measured using a microplate reader, and the results are used to determine the inhibitor's effect on cell viability and calculate the GI50 (the concentration for 50% of maximal inhibition of cell proliferation).
In Vivo Tumor Models
Objective: To evaluate the anti-tumor efficacy of a RET inhibitor in a living organism.
Methodology: Xenograft models are commonly used, where human cancer cells are implanted into immunocompromised mice.[21][22]
-
Model Establishment: Human cancer cell lines with specific RET alterations are injected subcutaneously or orthotopically into mice.[21][22] Patient-derived xenograft (PDX) models, where tumor fragments from a patient are directly implanted, are also utilized to better recapitulate the human tumor microenvironment.[23]
-
Treatment: Once tumors are established, mice are treated with the RET inhibitor or a vehicle control.
-
Efficacy Assessment: Tumor growth is monitored regularly by measuring tumor volume. At the end of the study, tumors can be excised for further analysis, such as western blotting to assess target engagement (e.g., reduction in phosphorylated RET).
Visualizing Key Pathways and Workflows
Caption: Simplified RET signaling pathway.
Caption: Preclinical evaluation workflow for RET inhibitors.
References
- 1. BMS-1 (PD1/PD-L1 inhibitor 1) | PD-1/PD-L1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. erc.bioscientifica.com [erc.bioscientifica.com]
- 5. Discovery and optimization of selective RET inhibitors via scaffold hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. Matching-adjusted indirect comparison of selpercatinib and pralsetinib in RET fusion–positive non–small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matching-adjusted indirect comparison of selpercatinib and pralsetinib in RET fusion-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cabozantinib and vandetanib for unresectable locally advanced or metastatic medullary thyroid cancer: a systematic review and economic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. targetedonc.com [targetedonc.com]
- 12. Real-World Efficacy and Safety of Cabozantinib and Vandetanib in Advanced Medullary Thyroid Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Pralsetinib and Selpercatinib Evaluated as Treatment for Patients with RET Gene Fusion–Positive NSCLC - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 15. Mechanisms of resistance to selective RET tyrosine kinase inhibitors in RET fusion-positive non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. RET Kinase Enzyme System Application Note [promega.jp]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Selective inhibition of RET mediated cell proliferation in vitro by the kinase inhibitor SPP86 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. criver.com [criver.com]
- 22. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 23. Patient-Derived In Vitro and In Vivo Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of (Rac)-BMS-1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of (Rac)-BMS-1 with other inhibitors of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) signaling pathway. This guide includes supporting experimental data, detailed protocols for key target engagement assays, and visualizations of the signaling pathway and experimental workflows.
This compound is the racemic mixture of BMS-1, a small molecule inhibitor that disrupts the interaction between PD-1 and its ligand, PD-L1. This interaction is a critical immune checkpoint that cancer cells often exploit to evade the immune system. By blocking this interaction, inhibitors like this compound can restore the anti-tumor immune response. This guide will compare this compound and its active enantiomer, BMS-1, to other well-characterized small molecule and antibody-based inhibitors of the PD-1/PD-L1 pathway.
Quantitative Comparison of PD-1/PD-L1 Inhibitors
The following tables summarize the inhibitory activity of this compound and a selection of alternative compounds. The data is primarily derived from Homogeneous Time-Resolved Fluorescence (HTRF) assays, a robust method for quantifying the disruption of protein-protein interactions in a high-throughput format.
Table 1: Small Molecule Inhibitors of the PD-1/PD-L1 Interaction
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| This compound | HTRF | PD-1/PD-L1 | 6-100 | [1][2][3] |
| BMS-1 | HTRF | PD-1/PD-L1 | 91.94 | [4] |
| BMS-1001 | HTRF | PD-1/PD-L1 | 2.25 | [5][6][7][8] |
| BMS-1166 | HTRF | PD-1/PD-L1 | 1.4 | [9] |
| BMS-202 | HTRF | PD-1/PD-L1 | Not Reported | |
| INCB086550 | HTRF | PD-1/PD-L1 | Not Reported | |
| Evixapodlin | HTRF | PD-1/PD-L1 | Not Reported | |
| MAX-10181 | HTRF | PD-1/PD-L1 | Not Reported |
Table 2: Antibody-Based Inhibitors of the PD-1/PD-L1 Interaction
| Antibody | Target | Assay Type | IC50 (nM) | Reference |
| Nivolumab | PD-1 | HTRF | Not Reported | |
| Pembrolizumab | PD-1 | HTRF | Not Reported | |
| Atezolizumab | PD-L1 | HTRF | Not Reported |
Signaling Pathway and Experimental Workflows
To visually represent the biological context and experimental approaches for validating target engagement, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition
This assay quantitatively measures the ability of a compound to disrupt the interaction between PD-1 and PD-L1.
Materials:
-
Recombinant human PD-1 protein (e.g., tagged with 6xHis)
-
Recombinant human PD-L1 protein (e.g., tagged with Fc)
-
Anti-6xHis antibody conjugated to a FRET donor (e.g., Europium cryptate)
-
Anti-Fc antibody conjugated to a FRET acceptor (e.g., d2)
-
This compound and other test compounds
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
384-well low-volume white plates
-
HTRF-compatible microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and other test compounds in the assay buffer.
-
Reagent Preparation: Prepare a solution containing the anti-6xHis-donor antibody and the anti-Fc-acceptor antibody in the assay buffer. Prepare separate solutions of PD-1 and PD-L1 proteins at the desired concentrations.
-
Assay Plate Setup: Add a small volume (e.g., 2 µL) of each compound dilution to the wells of the 384-well plate. Include wells with vehicle control (e.g., DMSO) for no-inhibition and maximum signal, and wells with buffer only for background signal.
-
Addition of PD-1 and PD-L1: Add the PD-1 and PD-L1 protein solutions to the wells.
-
Addition of Detection Antibodies: Add the pre-mixed donor and acceptor antibody solution to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Signal Detection: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal) for each well. Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Surface Plasmon Resonance (SPR) for PD-1/PD-L1 Blockade
SPR is a label-free technique that provides real-time data on the binding kinetics and affinity of molecular interactions. This protocol is adapted for assessing the blockade of the PD-1/PD-L1 interaction.[10][11][12][13][14]
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant human PD-1 and PD-L1 proteins
-
This compound and other test compounds
-
Immobilization reagents (e.g., EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Chip Immobilization: Immobilize the PD-1 protein onto the surface of a sensor chip using standard amine coupling chemistry.
-
Binding Analysis of PD-L1: Inject a series of concentrations of PD-L1 over the immobilized PD-1 surface to determine the binding kinetics and affinity of the interaction.
-
Chip Regeneration: After each PD-L1 injection, regenerate the sensor surface using a short pulse of the regeneration solution to remove the bound PD-L1.
-
Inhibition Assay: Pre-incubate a fixed concentration of PD-L1 with a series of concentrations of this compound or other inhibitors.
-
Injection of Mixture: Inject the pre-incubated mixtures over the immobilized PD-1 surface and measure the binding response.
-
Data Analysis: Compare the binding response of PD-L1 in the presence and absence of the inhibitor to calculate the percentage of blockade. Plot the percentage of blockade against the inhibitor concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify target engagement within a cellular environment. It is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.[15][16][17][18][19]
Materials:
-
Cancer cell line expressing PD-L1
-
This compound and other test compounds
-
Cell culture medium and reagents
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Anti-PD-L1 antibody
Procedure:
-
Cell Treatment: Treat the PD-L1 expressing cells with this compound or vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
Heating: Aliquot the cell suspensions into PCR tubes or a PCR plate and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermocycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-PD-L1 antibody to detect the amount of soluble PD-L1 at each temperature.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble PD-L1 as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes that occur upon the binding of a ligand to its target, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[20][21][22][23][24]
Materials:
-
Isothermal titration calorimeter
-
Purified recombinant PD-L1 and this compound
-
Dialysis buffer
Procedure:
-
Sample Preparation: Dialyze both the PD-L1 protein and the this compound compound extensively against the same buffer to minimize buffer mismatch effects.
-
ITC Experiment Setup: Load the PD-L1 solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.
-
Titration: Perform a series of small injections of the this compound solution into the PD-L1 solution while monitoring the heat changes.
-
Data Analysis: Integrate the heat-change peaks from each injection and plot them against the molar ratio of the ligand to the protein. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (KD, n, and ΔH).
This guide provides a framework for the comparative evaluation of this compound and other inhibitors of the PD-1/PD-L1 pathway. The presented data and protocols should enable researchers to design and execute robust target engagement studies, a critical step in the development of novel cancer immunotherapies.
References
- 1. BMS-1 (PD1/PD-L1 inhibitor 1) | PD-1/PD-L1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BMS-1001 hydrochloride | PD-1/PD-L1 inhibitor | Probechem Biochemicals [probechem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Video: Identifying PD-1/PD-L1 Inhibitors with Surface Plasmon Resonance Technology [app.jove.com]
- 11. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor [pubmed.ncbi.nlm.nih.gov]
- 12. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 16. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 17. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 18. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [bio-protocol.org]
- 21. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 22. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [en.bio-protocol.org]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to the Off-Target Profiling of (Rac)-BMS-1 Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the off-target profiling of hypothetical Bruton's tyrosine kinase (BTK) targeting PROTACs (Proteolysis Targeting Chimeras) based on the (Rac)-BMS-1 warhead. As direct, quantitative off-target data for a specific this compound PROTAC is not publicly available, this guide utilizes representative data based on well-documented PROTAC characteristics to illustrate the comparative principles and methodologies essential for preclinical evaluation.
The comparison centers on two hypothetical PROTACs:
-
PROTAC A (BMS-CRBN): Utilizes a pomalidomide-like ligand to engage the Cereblon (CRBN) E3 ubiquitin ligase.
-
PROTAC B (BMS-VHL): Utilizes a hydroxyproline-based ligand to engage the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
Both PROTACs are designed to induce the degradation of BTK, a critical kinase in B-cell receptor signaling pathways.[1][2] The primary objective of this guide is to highlight how the choice of E3 ligase recruiter can fundamentally alter the off-target degradation profile of a PROTAC, a critical consideration in drug development.
General Mechanism of Action
PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They function by forming a ternary complex between the target protein and an E3 ubiquitin ligase.[3] This proximity leads to the polyubiquitination of the target protein, marking it for destruction by the cell's proteasome. The PROTAC molecule is then released and can catalyze further degradation cycles.
Caption: General mechanism of PROTAC-induced protein degradation.
Comparative Off-Target Analysis
The selectivity of a PROTAC is not solely determined by its target-binding warhead. The E3 ligase recruiter can significantly influence the degradation profile due to its own inherent substrate specificity, which can be modulated upon binding to the PROTAC.[4] For instance, pomalidomide and other immunomodulatory drugs (IMiDs) used as CRBN ligands are known to induce degradation of neosubstrates, most notably zinc finger transcription factors like IKZF1, IKZF3, and ZFP91.[4][5]
Global quantitative proteomics is the gold standard for evaluating PROTAC selectivity.[6][7] The following table presents hypothetical data from such an experiment, comparing our two BTK-targeting PROTACs after 6 hours of treatment in a relevant cell line (e.g., TMD8 lymphoma cells).
Table 1: Hypothetical Quantitative Proteomics Data
| Protein | Function | PROTAC A (BMS-CRBN) % Degradation | PROTAC B (BMS-VHL) % Degradation | Notes |
| BTK | On-Target | -92% | -89% | Both PROTACs effectively degrade the target. |
| IKZF1 | Off-Target | -75% | -5% | Known "neosubstrate" of CRBN modulators.[5] |
| ZFP91 | Off-Target | -68% | -2% | Known "neosubstrate" of CRBN modulators.[4] |
| KIAA0391 | Off-Target | -8% | -65% | Hypothetical VHL-dependent off-target. |
| TEC | Off-Target | -15% | -12% | Kinase with high homology to BTK. |
| EGFR | Off-Target | -4% | -6% | Unrelated kinase, indicating specificity. |
Data are hypothetical and for illustrative purposes.
This comparison clearly illustrates that while both PROTACs are potent degraders of BTK, their off-target profiles are distinct. PROTAC A shows significant degradation of known CRBN neosubstrates, an effect absent with PROTAC B. Conversely, PROTAC B may have its own unique set of off-targets dependent on the VHL ligase.
Methodologies for Off-Target Profiling
A robust assessment of off-target effects is critical. The most common and comprehensive method is unbiased, global proteomics via liquid chromatography-mass spectrometry (LC-MS/MS).
The workflow involves treating cells with the PROTAC, harvesting the proteome, preparing samples for mass spectrometry, and analyzing the data to identify and quantify changes in protein abundance across the entire proteome.[8][9]
Caption: Workflow for proteomics-based off-target profiling.
This protocol provides a representative method for quantifying proteome-wide changes upon PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate TMD8 cells at a density of 1x10^6 cells/mL.
-
Treat cells in triplicate with 100 nM of PROTAC (A or B) or vehicle control (0.1% DMSO) for a specified time (e.g., 6 hours). Shorter time points are preferred to distinguish direct degradation from downstream secondary effects.[8]
-
-
Protein Extraction and Digestion:
-
Harvest cells by centrifugation and wash with cold PBS.
-
Lyse cell pellets in a buffer containing urea and protease/phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Reduce proteins with DTT, alkylate with iodoacetamide, and digest overnight with trypsin.
-
-
TMT Labeling:
-
Desalt the resulting peptides using a solid-phase extraction (SPE) column.
-
Label peptides from each condition with a unique Tandem Mass Tag (TMT) isobaric label according to the manufacturer's protocol.
-
Combine the labeled samples into a single mixture.
-
-
LC-MS/MS Analysis:
-
Fractionate the combined peptide mixture using basic reverse-phase liquid chromatography to reduce sample complexity.
-
Analyze each fraction by nanoLC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).[10]
-
The instrument should be operated in a data-dependent acquisition mode to select precursor ions for fragmentation (MS2).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a software suite like Proteome Discoverer or MaxQuant.
-
Search the MS2 spectra against a human protein database (e.g., UniProt) to identify peptides and proteins.
-
Quantify the relative abundance of each protein across the different conditions based on the reporter ion intensities from the TMT labels.
-
Perform statistical analysis to identify proteins with significant changes in abundance (e.g., p-value < 0.05 and fold-change > 2) in PROTAC-treated samples compared to the vehicle control.
-
Biological Context: The BTK Signaling Pathway
Understanding the on-target pathway is crucial to interpreting the functional consequences of protein degradation. BTK is a key node downstream of the B-cell receptor (BCR).[1] Its degradation is intended to block signals that promote B-cell proliferation and survival.
Caption: Simplified BTK signaling pathway targeted by PROTACs.
Conclusion
The development of effective and safe PROTAC therapeutics requires a deep understanding of their selectivity. This guide demonstrates that while the target warhead—in this case, this compound—is fundamental for on-target activity, the choice of E3 ligase recruiter is a critical determinant of the off-target degradation profile. As shown in our illustrative comparison, a CRBN-recruiting PROTAC may degrade known neosubstrates, whereas a VHL-recruiting alternative would have a different off-target fingerprint. Therefore, comprehensive, unbiased proteomics profiling is an indispensable tool in the PROTAC development pipeline, enabling the selection of candidates with the most favorable safety and efficacy profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sapient.bio [sapient.bio]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
A Comparative Guide to E3 Ligase Ligands for (Rac)-BMS-1 PROTACs
For Researchers, Scientists, and Drug Development Professionals
General Principles of PROTAC Action
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. By simultaneously binding to the POI and an E3 ligase, PROTACs induce the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.
(Rac)-BMS-1 , a racemic mixture of the potent small molecule inhibitor BMS-1, has emerged as a significant tool in the study of the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) signaling pathway. As an inhibitor of the PD-1/PD-L1 interaction, BMS-1 and its derivatives are under intense investigation for their therapeutic potential in oncology. Understanding the selectivity and cross-reactivity of such molecules is paramount for predicting their biological effects and potential off-target activities. This guide provides a comparative analysis of the cross-reactivity of this compound with related proteins, supported by available experimental data and detailed methodologies.
Introduction to this compound and its Primary Target
This compound is the racemic form of BMS-1, a small molecule designed to inhibit the protein-protein interaction between PD-1 and PD-L1.[1][2][3][4][5][6][7] This interaction is a critical immune checkpoint that tumor cells often exploit to evade the host's immune system. By blocking this interaction, BMS-1 can restore T-cell activity against cancer cells. While the primary target of BMS-1 is PD-L1, it is crucial to assess its binding affinity for other structurally and functionally related proteins to evaluate its specificity.
Cross-reactivity Profile of BMS-1 and Related Analogs
Comprehensive cross-reactivity data for this compound is limited in publicly available literature. However, studies on closely related compounds from the same Bristol-Myers Squibb (BMS) chemical series, such as BMS-202, provide valuable insights into the selectivity profile of this class of inhibitors.
A key aspect of selectivity is the discrimination between PD-L1 and its functionally related counterpart, PD-L2, which also binds to PD-1. One study demonstrated that BMS-8 and BMS-202, compounds from the same family as BMS-1, bind specifically to PD-L1 and do not show significant binding to PD-L2.[8] This suggests a high degree of selectivity for PD-L1 within the B7 family of immune checkpoint ligands.
Furthermore, some research has indicated that the antitumor effects of BMS-202 might be partially mediated by direct off-target cytotoxic effects, hinting at potential interactions with other cellular targets beyond the PD-1/PD-L1 axis.[9] However, the specific off-targets responsible for these effects have not been fully elucidated.
Quantitative Cross-reactivity Data
The following table summarizes the available quantitative data on the binding affinity and inhibitory activity of BMS-1 and its analogs.
| Compound | Target | Assay Type | IC50 / Kd | Reference |
| BMS-1 | PD-1/PD-L1 Interaction | HTRF | 6-100 nM (IC50) | [6] |
| BMS-202 | PD-1/PD-L1 Interaction | HTRF | 18 nM (IC50) | [10] |
| BMS-1166 | PD-1/PD-L1 Interaction | HTRF | 1.4 nM (IC50) | [8] |
| BMS-8 | PD-L1 | DSF | - | [8] |
| BMS-202 | PD-L1 | DSF | - | [8] |
| BMS-8 | PD-L2 | DSF | No significant binding | [8] |
| BMS-202 | PD-L2 | DSF | No significant binding | [8] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of cross-reactivity studies. The following are protocols for key experiments used to characterize the binding and selectivity of small molecule inhibitors like this compound.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay is commonly used to screen for and quantify the inhibition of protein-protein interactions in a high-throughput format.
Principle: The assay measures the fluorescence resonance energy transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., XL665) when they are brought into close proximity. In the context of the PD-1/PD-L1 interaction, one protein is labeled with the donor and the other with the acceptor. Binding of the two proteins results in a high FRET signal. A small molecule inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation: Recombinant human PD-1 and PD-L1 proteins are labeled with donor and acceptor fluorophores, respectively, according to the manufacturer's instructions.
-
Assay Setup: The assay is typically performed in a 384-well plate. A solution containing the labeled PD-1 and PD-L1 proteins is prepared in an appropriate assay buffer.
-
Compound Addition: Serial dilutions of the test compound, such as this compound, are added to the wells.
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Signal Detection: The fluorescence is read on an HTRF-compatible plate reader at the emission wavelengths of the donor and acceptor.
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of the signal) is determined by fitting the data to a dose-response curve.
Differential Scanning Fluorimetry (DSF)
DSF is a technique used to assess the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).
Principle: The assay monitors the unfolding of a protein as the temperature is gradually increased. A fluorescent dye that binds to hydrophobic regions of the protein is included in the reaction. As the protein unfolds, it exposes its hydrophobic core, leading to an increase in fluorescence.
Protocol:
-
Reaction Setup: A reaction mixture containing the purified target protein (e.g., PD-L1 or PD-L2), a fluorescent dye (e.g., SYPRO Orange), and the test compound is prepared in a suitable buffer.
-
Thermal Denaturation: The reaction is performed in a real-time PCR instrument. The temperature is ramped up in small increments (e.g., 1°C/minute) from a starting temperature to a final temperature (e.g., 25°C to 95°C).
-
Fluorescence Monitoring: The fluorescence intensity is measured at each temperature increment.
-
Data Analysis: The melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded, is determined from the resulting melting curve. A significant increase in the Tm in the presence of the compound indicates binding and stabilization.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.
Principle: The assay detects changes in the refractive index at the surface of a sensor chip when one molecule (the ligand) is immobilized on the chip and another molecule (the analyte) flows over the surface and binds to it.
Protocol:
-
Ligand Immobilization: The purified target protein (e.g., PD-L1) is immobilized on the surface of a sensor chip.
-
Analyte Injection: A solution containing the small molecule inhibitor (the analyte) at various concentrations is injected over the sensor surface.
-
Association and Dissociation Monitoring: The binding of the analyte to the immobilized ligand is monitored in real-time as an increase in the SPR signal. After the injection, a buffer is flowed over the surface to monitor the dissociation of the complex.
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined from the sensorgram data. The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd to ka.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the biological context and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: PD-1/PD-L1 Signaling Pathway and the Mechanism of Action of this compound.
Caption: Experimental Workflow for the HTRF-based PD-1/PD-L1 Interaction Assay.
Conclusion
The available evidence suggests that this compound, as a representative of the BMS series of PD-L1 inhibitors, exhibits a favorable cross-reactivity profile with high specificity for its primary target, PD-L1, over the closely related PD-L2. However, the potential for off-target effects, as suggested by the cytotoxic activity of the analog BMS-202, warrants further investigation through broader screening panels. The experimental protocols outlined in this guide provide a framework for conducting rigorous cross-reactivity and selectivity studies, which are essential for the continued development and characterization of this promising class of cancer immunotherapeutics. As more data becomes available, a more comprehensive understanding of the cross-reactivity of this compound will undoubtedly emerge, further refining its profile as a selective inhibitor of the PD-1/PD-L1 pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability | Semantic Scholar [semanticscholar.org]
- 3. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 4. Homogeneous time-resolved fluorescence binding assay [bio-protocol.org]
- 5. selleckchem.com [selleckchem.com]
- 6. BMS-1 (PD1/PD-L1 inhibitor 1) | PD-1/PD-L1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Bristol Myers Squibb - Bristol Myers Squibb Presents Data Across Targeted Protein Degradation Research Including CELMoD™ Agents and BCL6 Ligand-Directed Degrader at EHA 2025 [news.bms.com]
- 10. medchemexpress.com [medchemexpress.com]
Head-to-Head Comparison of (Rac)-BMS-1 Derived PROTACs in Targeting PD-L1
A detailed analysis of two prominent PROTACs, D5B and BMS-37-C3, showcases their efficacy in degrading the immune checkpoint protein PD-L1. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed protocols for researchers in drug discovery and development.
Programmed cell death-ligand 1 (PD-L1) is a critical immune checkpoint protein that is often overexpressed on the surface of tumor cells, enabling them to evade the host immune system. Proteolysis-targeting chimeras (PROTACs) have emerged as a promising therapeutic strategy to target and degrade PD-L1. This comparison focuses on two PROTACs derived from the (Rac)-BMS-1 scaffold family of PD-L1 inhibitors: D5B PROTAC and BMS-37-C3.
Performance Comparison
Both D5B and BMS-37-C3 have demonstrated the ability to induce the degradation of PD-L1 in various cancer cell lines. The following table summarizes their key performance metrics.
| PROTAC | Target Ligand | E3 Ligase Ligand | DC50 | Dmax | Cell Line(s) |
| D5B PROTAC | This compound | Not Specified | Data Not Available | Data Not Available | Not Specified |
| BMS-37-C3 | BMS-37 | CRBN | ~0.3 µM (effective concentration) | Not Specified | A375 (melanoma), B16-F10 (melanoma) |
Mechanism of Action
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. A PROTAC molecule consists of three components: a ligand that binds to the target protein (in this case, PD-L1), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite complex formation brings the E3 ligase in close proximity to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Caption: Mechanism of PROTAC-mediated PD-L1 degradation.
Experimental Protocols
Western Blotting for PD-L1 Degradation
This protocol is essential for quantifying the degradation of PD-L1 induced by PROTAC treatment.
1. Cell Lysis:
-
Treat cancer cells (e.g., A375 melanoma cells) with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for PD-L1 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the PD-L1 band intensity to the loading control.
-
Calculate the percentage of PD-L1 degradation relative to the vehicle-treated control.
-
Determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation) values by plotting the degradation percentage against the PROTAC concentration.
Caption: Workflow for Western Blot analysis of PD-L1 degradation.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the PROTACs on cancer cells.
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
2. PROTAC Treatment:
-
Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 72 hours). Include a vehicle-only control.
3. MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
4. Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value (concentration at which 50% of cell growth is inhibited) by plotting cell viability against the PROTAC concentration.
Caption: Workflow for the MTT cell viability assay.
Conclusion
PROTACs derived from the this compound family of inhibitors represent a viable approach for the targeted degradation of PD-L1. While both D5B and BMS-37-C3 have shown promise, more comprehensive and comparative quantitative data is needed to definitively establish the superiority of one over the other. The provided experimental protocols offer a standardized framework for researchers to conduct such head-to-head comparisons and further optimize the development of potent PD-L1-degrading PROTACs for cancer immunotherapy.
References
A Comparative Guide to Validating RET Degradation by PROTACs Using Western Blot
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental data for validating the degradation of the RET (Rearranged during Transfection) protein facilitated by PROTACs (Proteolysis-Targeting Chimeras). The focus is on the utilization of (Rac)-BMS-1 as a ligand in PROTAC synthesis and comparison with other reported RET-targeting PROTACs, with western blot as the primary validation method.
Proteolysis-targeting chimeras are a novel therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. A PROTAC molecule is heterobifunctional, consisting of a ligand that binds to the target protein (e.g., RET), a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Quantitative Comparison of RET Degradation by PROTACs
The following table summarizes the degradation efficiency of different RET-targeting PROTACs as reported in separate studies. The data has been extracted from publications and is presented here for comparative analysis. It is important to note that experimental conditions such as cell lines, treatment durations, and specific western blot protocols may vary between studies, which can influence the observed DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values.
| PROTAC Name | Target Ligand | E3 Ligase Ligand | Cell Line | DC₅₀ | Dₘₐₓ | Reference Study |
| PROTAC based on this compound | This compound | Not Specified | Data Not Available | Data Not Available | Data Not Available | This compound is a known ligand for PROTAC synthesis, but specific degradation data for a RET PROTAC derived from it is not publicly available. |
| RD-23 | Selpercatinib (LOXO-292) derivative | CRBN | Ba/F3-KIF5B-RETG810C | 11.7 nM | >90% | [Discovery of an Orally Active and Selective RET PROTAC Degrader for Overcoming Drug Resistance] |
| QZ2135 | Pralsetinib derivative | VHL | Ba/F3-KIF5B-RET-G810C | <10 nM | >90% | [Discovery of an Efficacious RET PROTAC Degrader with Enhanced Antiproliferative Activity against Resistant Cancer Cells Harboring RET Solvent-Front Mutations][1] |
Note: The absence of data for a this compound-derived RET PROTAC highlights a gap in the current publicly available research and underscores the need for further studies to characterize its efficacy.
Experimental Protocol: Western Blot for RET Degradation
This section provides a detailed protocol for validating RET protein degradation in cultured cells treated with PROTACs. This protocol is a generalized procedure and may require optimization based on the specific cell line, antibodies, and reagents used.
1. Cell Culture and Treatment:
-
Seed the desired cancer cell line (e.g., TPC-1, MZ-CRC-1, or engineered Ba/F3 cells expressing a RET fusion protein) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow the cells to adhere and grow overnight.
-
Treat the cells with varying concentrations of the RET-targeting PROTAC (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Perform the transfer at 100 V for 1-2 hours or at 25 V overnight at 4°C.
-
After transfer, briefly stain the membrane with Ponceau S solution to visualize the protein bands and confirm successful transfer.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with a primary antibody specific for RET (e.g., rabbit anti-RET) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
To ensure equal protein loading, probe the same membrane with a primary antibody against a housekeeping protein such as GAPDH or β-actin.
7. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the RET protein levels to the corresponding housekeeping protein levels.
-
Calculate the percentage of RET degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ value.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the PROTAC-mediated degradation pathway and the experimental workflow for its validation.
Caption: PROTAC-mediated degradation of RET protein.
Caption: Western blot workflow for validating RET degradation.
References
Safety Operating Guide
Personal protective equipment for handling (Rac)-BMS-1
Essential Safety and Handling Guide for (Rac)-BMS-1
This document provides immediate, essential guidance for the safe handling and disposal of this compound in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development. It is crucial to supplement this guide with a comprehensive, substance-specific Safety Data Sheet (SDS) once available.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on standard laboratory safety protocols for chemical compounds.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | ANSI Z87.1-compliant, with side shields[1] |
| Goggles | Chemical splash goggles[1][2] | |
| Hand Protection | Gloves | Chemical-resistant (e.g., Nitrile)[2][3] |
| Body Protection | Lab Coat | Standard, long-sleeved[2] |
| Respiratory | Fume Hood | Use when handling powder to avoid inhalation |
| Respirator | If a fume hood is not available (consult safety officer) |
Operational and Disposal Plans
Safe and effective handling of this compound requires adherence to structured operational and disposal protocols.
Handling Protocol
-
Preparation : Before handling, ensure all necessary PPE is donned correctly.[2] Prepare the workspace by ensuring a chemical fume hood is operational and the area is clean.
-
Weighing and Aliquoting : Conduct all weighing and aliquoting of powdered this compound inside a certified chemical fume hood to prevent inhalation of the substance.
-
Solution Preparation : When preparing solutions, add the solute to the solvent slowly to avoid splashing.
-
Post-Handling : After handling, wipe down the work area with an appropriate solvent. Dispose of all contaminated disposables as chemical waste. Wash hands thoroughly.
Disposal Protocol
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with federal, state, and local regulations.[4]
| Waste Type | Disposal Container |
| Solid Waste | Labeled, sealed hazardous waste bag |
| Liquid Waste | Labeled, sealed hazardous waste container |
| Sharps | Puncture-resistant sharps container[5] |
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from receiving to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
